Triglycerol diacrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYEWWHQGPWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120123-31-1 | |
| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90404932 | |
| Record name | Triglycerol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60453-84-1 | |
| Record name | Triglycerol diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol 1,3-diglycerolate diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Triglycerol diacrylate?
An In-depth Technical Guide to Triglycerol Diacrylate
Introduction
This compound (TGDA) is a versatile multifunctional monomer that is gaining significant attention in the fields of polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, featuring a flexible triglycerol backbone and two reactive acrylate groups, imparts a desirable combination of properties including biocompatibility, cross-linking capability, and the ability to participate in hydrogen bonding. These characteristics make it a valuable component in the formulation of advanced materials such as hydrogels, 3D printing resins, and coatings. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 60453-84-1
-
Molecular Formula: C₁₅H₂₄O₉
-
Molecular Weight: 348.35 g/mol
Physicochemical Properties
This compound is a viscous liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Molecular Weight | 348.35 g/mol | N/A |
| Density | Approximately 1.237 g/mL at 25 °C | N/A |
| Boiling Point | 516 °C at 760 mmHg | N/A |
| Flash Point | >230 °F | N/A |
| Refractive Index | n20/D 1.446 (lit.) | N/A |
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the direct esterification of triglycerol with acrylic acid and enzymatic synthesis.
Direct Esterification
Direct esterification is a widely used method for synthesizing acrylate esters. It involves the reaction of an alcohol (triglycerol) with a carboxylic acid (acrylic acid) in the presence of an acid catalyst.
3.1.1. Experimental Protocol for the Synthesis of a Related Glycerol Diacrylate[1]
This protocol describes the synthesis of 1,3-glycerol diacrylate, which can be adapted for this compound.
Materials:
-
Glycerol: 92.09 g
-
Acrylic Acid: 151.3–172.95 g
-
Polar Solvent (e.g., toluene, hexane): 121.7–185.5 g
-
Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid): 3.55–7.95 g
-
Polymerization Inhibitor (e.g., hydroquinone): 0.243–0.795 g
-
Antioxidant: 0.243–0.795 g
Procedure:
-
Combine glycerol, acrylic acid, polar solvent, catalyst, polymerization inhibitor, and antioxidant in a reaction vessel equipped with a stirrer, thermometer, and condenser.
-
Heat the mixture to 85-90 °C while bubbling air through the reaction mixture.
-
Monitor the reaction progress by measuring the acid number of the system. The esterification is considered complete when the acid number reaches 15.4–49.5 mg KOH/g.
-
Cool the reaction mixture to 60–70 °C and maintain this temperature for 1 hour.
-
Neutralize the mixture, followed by washing.
-
Perform an acid wash, followed by another water wash and phase separation. Collect the upper organic phase.
-
Add a reducing agent solution to the organic phase to decolorize it.
-
Remove the solvent from the organic phase.
-
Add a second polymerization inhibitor.
-
Filter the product under pressure at 40–70 °C to obtain the final 1,3-glycerol diacrylate product.
Expected Outcome:
-
Purity: 86-93%
-
Yield: 87-91%
-
Acid Number: < 0.1 mg KOH/g
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical catalysis, often proceeding under milder reaction conditions with higher specificity, which can reduce the formation of byproducts. Lipases are commonly used for the esterification of glycerol and its oligomers.
3.2.1. General Experimental Protocol for Enzymatic Esterification of 1,3-Diacylglycerols[2]
This protocol for the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG) can be adapted for the synthesis of this compound by substituting the fatty acids with acrylic acid and glycerol with triglycerol.
Materials:
-
Glycerol
-
Palmitic Acid or Stearic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Dehydrating agents (e.g., 4A molecular sieves, silica gel)
Procedure:
-
Reaction Setup: The reaction is carried out in a solvent-free system. For the synthesis of 1,3-DPG, the molar ratio of palmitic acid to glycerol is 2:1. For 1,3-DSG, the molar ratio of stearic acid to glycerol is 1:1. The lipase load is 15% by weight of the total reactants. Dehydrating agents are added to remove the water generated during the reaction.
-
Reaction Conditions: The reaction temperature is maintained at 73 °C for 1,3-DPG and 75 °C for 1,3-DSG. The reaction time is 6 hours with a stirring speed of 275 rpm.
-
Purification: The crude product is purified by multi-stage molecular distillation to remove free fatty acids, monoglycerides, and triglycerides.
Table 2: Composition of Crude and Purified 1,3-Diacylglycerols from Enzymatic Synthesis[2]
| Component | 1,3-DPG (Crude) | 1,3-DSG (Crude) |
| Diacylglycerols (DAGs) | 35.04% | 39.58% |
| 1,3-isomer content in DAGs | 74.98% | 52.43% |
| Free Fatty Acids (FFAs) | 30.53% | 8.56% |
| Triglycerides (TAGs) | 22.64% | 25.64% |
| Monoglycerides (MAGs) | 11.79% | 26.22% |
Polymerization of this compound
This compound readily undergoes free-radical polymerization, which can be initiated by photoinitiators (UV or visible light) or thermal initiators. This polymerization process leads to the formation of a cross-linked polymer network.
Polymerization Workflow
Caption: Free-radical polymerization of this compound.
Applications of this compound
The unique properties of this compound make it suitable for a range of applications, particularly in the fields of additive manufacturing and biomaterials.
Additive in Bio-based Resins for 3D Printing
This compound can be used as an additive to improve the printability and mechanical properties of bio-based resins for extrusion-based 3D printing, such as Direct Ink Writing (DIW). The hydroxyl groups in TGDA promote hydrogen bonding, which increases the shear yield stress and viscosity of the printing ink, leading to better shape retention after deposition.[3]
5.1.1. Experimental Protocol for Resin Formulation and Testing[3]
Materials:
-
Acrylated epoxidized soybean oil (AESO)
-
Polyethylene glycol diacrylate (PEGDA)
-
This compound (TGDA)
-
Hydroxyapatite nanoparticles
-
Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
Procedure:
-
Resin Formulation: Prepare a base resin of AESO and PEGDA. Add varying concentrations of TGDA (e.g., 0 vol%, 3 vol%) to the base resin. Incorporate hydroxyapatite nanoparticles and the photoinitiator into the resin mixture and mix thoroughly.
-
3D Printing: Use a DIW 3D printer to fabricate test specimens from the formulated resins.
-
Curing: Post-cure the printed specimens under UV light to ensure complete polymerization.
-
Mechanical Testing: Perform tensile tests on the cured specimens to determine the ultimate tensile strength (UTS) and elastic modulus.
-
Rheological Testing: Measure the shear yield stress and viscosity of the uncured inks using a rheometer.
Table 3: Effect of this compound on Resin Properties[3]
| Property | 0 vol% TGDA | 3 vol% TGDA | % Increase |
| Shear Yield Stress | (Data not provided) | (Data not provided) | 916% |
| Viscosity | (Data not provided) | (Data not provided) | 27.6% |
| Ultimate Tensile Strength (UTS) | 24.8 ± 1.8 MPa | 32.4 ± 2.1 MPa | ~31% |
| Elastic Modulus | 0.88 ± 0.06 GPa | 1.15 ± 0.21 GPa | ~31% |
Biomedical Applications: Hydrogels for Drug Delivery and Tissue Engineering
The biocompatibility and ability of this compound to form hydrogels make it a promising candidate for biomedical applications. Hydrogels are 3D networks of hydrophilic polymers that can absorb large amounts of water, mimicking the extracellular matrix of tissues. They can be used as scaffolds for tissue engineering and as matrices for the controlled release of drugs.
5.2.1. General Experimental Protocol for Hydrogel Fabrication for Drug Delivery
This protocol is a general guideline and can be adapted for specific applications.
Materials:
-
This compound (TGDA)
-
Co-monomer (e.g., a more hydrophilic monomer like polyethylene glycol monoacrylate)
-
Photoinitiator (e.g., Irgacure 2959 for biomedical applications)
-
Phosphate-buffered saline (PBS)
-
Drug to be encapsulated
Procedure:
-
Preparation of Pre-polymer Solution: Dissolve TGDA, the co-monomer, and the photoinitiator in PBS to form the pre-polymer solution.
-
Drug Loading: Dissolve the drug in the pre-polymer solution.
-
Hydrogel Formation: Cast the drug-loaded pre-polymer solution into a mold of the desired shape and expose it to UV light to initiate photopolymerization and form the hydrogel.
-
Swelling Studies: Immerse the hydrogel in PBS and measure its weight at different time points to determine the swelling ratio.
-
Drug Release Studies: Place the drug-loaded hydrogel in a known volume of PBS at 37 °C. At specific time intervals, take aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Workflow for Hydrogel-based Drug Delivery
Caption: Workflow for creating a TGDA-based hydrogel for drug delivery.
Safety and Handling
This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a promising multifunctional monomer with significant potential in various advanced applications. Its renewable origin, coupled with its versatile chemical properties, makes it an attractive building block for the development of sustainable and high-performance materials. Further research into its polymerization kinetics, the properties of its copolymers, and its in vivo performance will undoubtedly expand its utility in the fields of drug delivery, tissue engineering, and beyond.
References
Triglycerol diacrylate chemical structure and properties
An In-depth Technical Guide to Triglycerol Diacrylate: Chemical Structure, Properties, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TGDA) is a versatile multifunctional monomer that has garnered significant interest in the fields of polymer science, advanced materials, and biomedical engineering. Its unique chemical structure, derived from the renewable resource glycerol, offers a combination of biocompatibility, crosslinking capability, and tunable physical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of TGDA, with a particular focus on its applications in drug delivery and tissue engineering.
Chemical Structure and Identification
This compound is an ester of triglycerol and acrylic acid. The core of the molecule consists of three glycerol units linked by ether bonds, with two of the terminal hydroxyl groups esterified with acrylic acid. This structure provides two polymerizable acrylate groups, enabling the formation of crosslinked polymer networks.
The chemical identity of this compound is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate[1] |
| CAS Number | 60453-84-1[1][2][3] |
| Molecular Formula | C₁₅H₂₄O₉[1][2][3] |
| Molecular Weight | 348.35 g/mol [1][3][] |
| SMILES | C=CC(=O)OCC(O)COCC(O)COCC(O)COC(=O)C=C |
| InChI Key | PSSYEWWHQGPWGA-UHFFFAOYSA-N[1][2] |
| Synonyms | Glycerol 1,3-diglycerolate diacrylate[1][], 2-Propenoic acid, (2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its processing conditions and suitability for various applications.
| Property | Value | Reference |
| Density | 1.237 g/mL at 25 °C | [3][5][6] |
| Refractive Index | n20/D 1.446 | [3][5][6] |
| Boiling Point | 516.0 ± 50.0 °C at 760 mmHg | [3][7] |
| Flash Point | >230 °F | [3][7] |
| Vapor Pressure | 8.3E-13 mmHg at 25 °C | [3] |
| LogP | -1.43930 | [3] |
| Storage Temperature | 2-8 °C | [3][5][8] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 9 | [3] |
Synthesis and Polymerization
Synthesis of this compound
This compound is typically synthesized through a two-step process involving the oligomerization of glycerol to form triglycerol, followed by the esterification of triglycerol with acrylic acid.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Esterification of Triglycerol
A general protocol for the synthesis of glycerol diacrylate, which can be adapted for this compound, involves the following steps:
-
Reactants: Triglycerol, acrylic acid, a suitable solvent (e.g., toluene), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction Setup: The reactants are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 85–90°C) and stirred continuously. The progress of the reaction is monitored by measuring the acid number of the reaction mixture.
-
Work-up: Once the desired acid number is reached, the reaction is stopped. The mixture is then cooled, neutralized (e.g., with a sodium carbonate solution), and washed with water to remove the catalyst and unreacted acrylic acid.
-
Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the final product.
Polymerization of this compound
This compound can be polymerized through free-radical polymerization, which can be initiated by thermal initiators or photoinitiators. The presence of two acrylate groups allows for the formation of a highly crosslinked polymer network.
Caption: Polymerization workflow of this compound.
Experimental Protocol: Photopolymerization of a TGDA-based Resin
-
Formulation: A resin is prepared by mixing this compound with a photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) and other components as needed (e.g., other monomers, fillers).
-
Casting: The liquid resin is cast into a mold of the desired shape.
-
Curing: The resin is exposed to a UV light source of a specific wavelength and intensity for a defined period. The photoinitiator absorbs the light and generates free radicals, initiating the polymerization of the acrylate groups.
-
Post-curing: The cured polymer may be subjected to a post-curing step (e.g., heating) to ensure complete conversion of the monomers.
Properties and Applications of this compound-Based Polymers
The properties of polymers derived from this compound are highly dependent on the degree of crosslinking and the other components in the polymer network. The presence of hydroxyl groups in the TGDA backbone imparts hydrophilicity to the resulting polymers.
Mechanical Properties
The incorporation of TGDA into polymer formulations can significantly enhance their mechanical properties. For instance, in a study involving a bio-based resin for 3D printing, the addition of 3 vol% TGDA resulted in a notable increase in both ultimate tensile strength (UTS) and elastic modulus.[2]
| TGDA Concentration (vol%) | Ultimate Tensile Strength (UTS) | Elastic Modulus |
| 0 | 24.8 ± 1.8 MPa | 0.88 ± 0.06 GPa |
| 3 | 32.4 ± 2.1 MPa | 1.15 ± 0.21 GPa |
Biocompatibility and Degradation
This compound and its resulting polymers are generally considered biocompatible, making them suitable for various biomedical applications.[2] However, as with any biomaterial, thorough biocompatibility testing according to standards such as ISO 10993 is essential for specific applications.
The degradation of acrylate-based hydrogels like those formed from TGDA is an important consideration for drug delivery and tissue engineering applications. While the polyether backbone of TGDA is relatively stable, the acrylate ester linkages are susceptible to hydrolysis. The in vivo degradation of similar poly(ethylene glycol) diacrylate (PEGDA) hydrogels is primarily attributed to the hydrolysis of these ester bonds.[9][10] The degradation rate can be influenced by factors such as the crosslink density and the surrounding physiological environment.
Applications
The unique properties of this compound have led to its use in a variety of applications:
-
3D Printing: TGDA is used as a reactive diluent and crosslinker in bio-based resins for 3D printing, where it improves printability and the mechanical properties of the final objects.[2][11]
-
Tissue Engineering: The ability of TGDA to form biocompatible hydrogels makes it a promising material for creating scaffolds that can support cell growth and tissue regeneration.[1][2]
-
Drug Delivery: TGDA-based hydrogels can be designed to encapsulate and provide controlled release of therapeutic agents.[]
-
Coatings and Adhesives: The rapid curing characteristics of TGDA make it suitable for use in UV-curable coatings and adhesives.[1]
Conclusion
This compound is a valuable and versatile monomer with a promising future in the development of advanced materials for a range of applications, particularly in the biomedical field. Its renewable origin, biocompatibility, and ability to form crosslinked networks with tunable properties make it an attractive alternative to petroleum-based monomers. Further research into the specific degradation kinetics and in vivo performance of TGDA-based materials will be crucial for its successful translation into clinical applications.
References
- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 3. Three-dimensional printing of poly(glycerol sebacate fumarate) gadodiamide-poly(ethylene glycol) diacrylate structures and characterization of mechanical properties for soft tissue applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAFT thermoplastics from glycerol: a biopolymer for development of sustainable wood adhesives - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01831G [pubs.rsc.org]
- 6. A poly (glycerol-sebacate-acrylate) nanosphere enhanced injectable hydrogel for wound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the in vivo degradation mechanism of PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]
- 11. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of Triglycerol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Triglycerol diacrylate (TGDA), a versatile monomer with increasing applications in biomedical and pharmaceutical fields. This document details the prevalent synthesis methodologies, comprehensive purification protocols, and critical process parameters, offering a practical resource for professionals in drug development and polymer chemistry.
Introduction to this compound
This compound is a trifunctional monomer characterized by a triglycerol backbone with two acrylate moieties. This structure imparts a unique combination of hydrophilicity, biocompatibility, and crosslinking capabilities, making it a valuable component in the formulation of hydrogels, drug delivery systems, and tissue engineering scaffolds. The ability to precisely control the synthesis and purity of TGDA is paramount to ensuring the desired physicochemical properties and performance in its final applications.
Synthesis of this compound
The primary route for synthesizing this compound is through the direct esterification of triglycerol with acrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. Variations of this method, including the use of different catalysts and reaction conditions, are employed to optimize yield and purity.
Synthesis Pathway
The synthesis of this compound first involves the polymerization of glycerol to form triglycerol. This is followed by the esterification of triglycerol with acrylic acid.
Experimental Protocol for Synthesis
The following protocol is adapted from established methods for the synthesis of polyol acrylates and provides a general framework for the laboratory-scale production of this compound.
Materials:
-
Triglycerol
-
Acrylic Acid
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like silico-tungstic acid)[1]
-
Polar Solvent (e.g., toluene, hexane)
-
Polymerization Inhibitor (e.g., hydroquinone, MEHQ)
-
Antioxidant
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a means for bubbling air.
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Pressure filter
Procedure:
-
Reaction Setup: In a reaction flask, combine triglycerol, acrylic acid, the polar solvent, the acid catalyst, a polymerization inhibitor, and an antioxidant. The molar ratio of acrylic acid to the hydroxyl groups of triglycerol is a critical parameter and should be optimized.
-
Esterification: Heat the mixture to 85-90°C while stirring and bubbling air through the reaction mixture to prevent polymerization.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the acid number of the system. The reaction is typically considered complete when the acid number reaches a predetermined value (e.g., 15.4–49.5 mg KOH/g for a similar glycerol diacrylate synthesis).[1]
-
Cooling: Once the desired acid number is reached, cool the reaction mixture to 60-70°C.
Key Synthesis Parameters and Quantitative Data
The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes typical reactant quantities and conditions adapted from a patented method for a similar compound, 1,3-glycerol diacrylate.[2]
| Parameter | Value |
| Reactants | |
| Glycerol (for Triglycerol synthesis) | 92.09 g |
| Acrylic Acid | 151.3 - 172.95 g |
| Polar Solvent | 121.7 - 185.5 g |
| Catalyst | 3.55 - 7.95 g |
| First Polymerization Inhibitor | 0.243 - 0.795 g |
| Antioxidant | 0.243 - 0.795 g |
| Reaction Conditions | |
| Temperature | 85 - 90 °C |
| Reaction Endpoint (Acid Number) | 15.4 - 49.5 mg KOH/g |
| Product Specifications | |
| Purity | 86 - 93 % |
| Yield | 87 - 91 % |
| Final Acid Number | ≤ 0.1 mg KOH/g |
Table 1: Summary of Synthesis Parameters and Product Specifications (adapted from CN106187774A for 1,3-glycerol diacrylate).
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, catalyst, solvent, and by-products. A multi-step purification process is typically employed to achieve the high purity required for biomedical and pharmaceutical applications.
Purification Workflow
The general workflow for the purification of this compound involves neutralization, washing, solvent removal, and a final filtration step. For higher purity, column chromatography or ion exchange may be incorporated.
Detailed Purification Protocol
The following protocol outlines the steps for purifying crude this compound.
Materials:
-
Crude this compound solution
-
Neutralizing agent (e.g., 5-10% Sodium Hydroxide solution)[2]
-
Washing solution (e.g., 10-20% Sodium Chloride solution)[2]
-
Acid pickling solution (e.g., 10-15% Hydrochloric Acid solution)[2]
-
Reducing agent solution (e.g., 5% Sodium Thiosulfate or Sodium Sulfite solution)[2]
-
Second Polymerization Inhibitor
Procedure:
-
Neutralization: Add a neutralizing agent to the crude product to remove the acid catalyst.
-
Washing: Wash the neutralized product with a salt solution to remove water-soluble impurities.
-
Acid Pickling and Stratification: An optional acid pickling step can be performed, followed by washing and allowing the layers to separate. The upper organic phase containing the product is collected.
-
Desolventing: Add a reducing agent solution to the organic phase. Remove the solvent using a rotary evaporator under reduced pressure. A second polymerization inhibitor can be added at this stage.
-
Pressure Filtration: Filter the product under pressure (e.g., 0.02–0.03 MPa) at a temperature of 40–70°C to obtain the final purified this compound.[2]
Advanced Purification Techniques
For applications requiring very high purity, such as in drug delivery and tissue engineering, more advanced purification techniques may be necessary.
-
Column Chromatography: This technique can be used to separate this compound from other oligomers and impurities. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent system of appropriate polarity) is crucial for effective separation.
-
Ion Exchange Chromatography: To remove ionic impurities, the product can be passed through anion and cation exchange resins.[3] This is particularly useful for removing residual catalyst and acidic by-products.
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Key Observables |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Presence of acrylate C=C and C=O stretching, and -OH and C-O-C ether bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination | Chemical shifts and integration of protons corresponding to the acrylate, glycerol, and polyglycerol backbone. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution | Determination of the average molecular weight and polydispersity index. |
| Acid Value Titration | Quantification of residual acid | Measurement of the amount of potassium hydroxide needed to neutralize the free acids. |
Table 2: Analytical Methods for the Characterization of this compound.
Logical Relationship Diagram for Synthesis and Purification
The following diagram illustrates the logical flow and decision points in the overall process of producing high-purity this compound.
Conclusion
The synthesis and purification of this compound are critical processes that dictate its final properties and suitability for advanced applications. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and logical workflows involved. By carefully controlling the synthesis conditions and employing a robust purification strategy, researchers and drug development professionals can obtain high-purity this compound for the development of innovative biomaterials and pharmaceutical formulations.
References
An In-depth Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of triglycerol diacrylate, a versatile monomer increasingly utilized in the fields of polymer chemistry, materials science, and biomedical engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of advanced biomaterials.
Core Properties of this compound
This compound is a multifunctional acrylate monomer valued for its crosslinking capabilities. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 60453-84-1 | [1] |
| Molecular Weight | 348.35 g/mol | [2] |
| Molecular Formula | C₁₅H₂₄O₉ | [2] |
| Synonyms | Glycerol 1,3-diglycerolate diacrylate | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being direct esterification and transesterification.[2]
Direct Esterification
A prevalent method for synthesizing this compound is the acid-catalyzed direct esterification of triglycerol with acrylic acid.[1] While specific laboratory protocols are proprietary, a patented method provides insight into the reaction conditions.[1]
Experimental Protocol Outline: Acid-Catalyzed Esterification
-
Reactants:
-
Glycerol: 92.09 g
-
Acrylic Acid: 151.3–172.95 g
-
Polar Solvent (e.g., benzene, hexane): 50-70% of total reactant mass
-
Catalyst (e.g., concentrated sulfuric acid, silico-tungstic acid)
-
Polymerization Inhibitor (e.g., di-t-butyl hydroquinone and 2,6-di-t-butylphenol)
-
-
Procedure:
-
The reactants are mixed in a suitable reaction vessel.
-
The reaction is conducted at elevated temperatures, typically below 200°C, to facilitate ester bond formation while minimizing side reactions.[1]
-
The reaction progress is monitored by measuring the acid value, with a target of 15.4–49.5 mg KOH/g indicating the reaction endpoint.[1]
-
Upon completion, the mixture is cooled to 60–70°C.
-
The crude product is then subjected to neutralization, washing, and purification steps, which may include solvent removal by vacuum distillation and pressure filtration to yield the final product.[1]
-
dot
Caption: Workflow for the synthesis of this compound via direct esterification.
Applications in Advanced Materials
This compound's two acrylate functional groups enable it to act as an effective crosslinking agent in polymerization reactions, making it a valuable component in the formulation of various polymeric materials.[2]
3D Printing Resins
In the realm of additive manufacturing, particularly extrusion-based 3D printing like Direct Ink Writing (DIW), this compound is used as an additive to bio-based resins. Its inclusion has been shown to significantly enhance the printability and mechanical properties of the final cured material.[3]
Experimental Protocol Outline: Preparation and Testing of a UV-Curable 3D Printing Resin
-
Resin Formulation:
-
A base resin is prepared, for example, from acrylated epoxidized soybean oil and polyethylene glycol diacrylate.
-
This compound (TGDA) is added to the base resin at varying concentrations (e.g., 3 vol%).[3]
-
A photoinitiator is added to the formulation to enable UV curing.
-
-
Printability and Mechanical Testing:
-
The viscosity and shear yield stress of the formulated inks are measured to assess printability. An increase in these properties, attributed to hydrogen bonding from TGDA, improves shape holding after deposition.[3]
-
Test specimens are 3D printed using the formulated resins.
-
The printed specimens are then subjected to mechanical testing to determine properties such as ultimate tensile strength (UTS) and elastic modulus.[3]
-
dot
Caption: Experimental workflow for 3D printing with this compound-containing resins.
Hydrogels for Biomedical Applications
This compound is also utilized in the fabrication of hydrogels for biomedical applications, such as drug delivery and tissue engineering.[2] These hydrogels are typically formed through photopolymerization.
Experimental Protocol Outline: Hydrogel Synthesis for Drug Delivery
-
Pre-polymer Solution Preparation:
-
A monomer solution is prepared, which may include other acrylates like poly(ethylene glycol) diacrylate (PEGDA) in an aqueous buffer.
-
This compound is added as a crosslinking agent.
-
A photoinitiator is dissolved in the solution.
-
The drug to be delivered can be incorporated into this pre-polymer solution.
-
-
Photopolymerization:
-
The pre-polymer solution is exposed to UV light, which initiates free radical polymerization and the formation of a crosslinked hydrogel network.[4]
-
-
Characterization:
dot
Caption: Workflow for the synthesis and characterization of this compound-based hydrogels for drug delivery.
Signaling Pathways and Biocompatibility
A critical aspect for materials intended for biomedical applications is their interaction with biological systems. While triglycerides are integral to metabolic pathways, there is currently no direct evidence in the scientific literature to suggest that this compound, a synthetic monomer, is directly involved in or modulates specific cellular signaling pathways.
The biocompatibility of materials containing this compound is generally assessed through in vitro and in vivo models that evaluate the host response.[6][7] This typically involves examining the inflammatory response and foreign body reaction to the implanted material.[8][9] Future research may elucidate more specific molecular interactions between this compound-based biomaterials and surrounding tissues.
Conclusion
This compound is a valuable and versatile monomer with growing importance in materials science and biomedical engineering. Its ability to act as a crosslinking agent allows for the tuning of mechanical properties in 3D printed objects and the formation of hydrogels suitable for drug delivery and tissue engineering. While detailed, standardized experimental protocols are not always publicly available, the outlines provided in this guide offer a solid foundation for researchers. Further investigation is warranted to explore the full potential of this compound in advanced applications and to understand its long-term interactions within biological systems.
References
- 1. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 3. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Poly-(ethylene glycol)-diacrylate 3D-Printed Micro-Bioreactor for Direct Cell Biological Implant-Testing on the Developing Chicken Chorioallantois Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility--the interaction of biomaterials and host response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Future challenges in the in vitro and in vivo evaluation of biomaterial biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications
Triglycerol diacrylate (TGDA) is a versatile multifunctional monomer valued for its role in polymer synthesis.[1] Derived from renewable resources like glycerol and acrylic acid, TGDA is characterized by a branched polyether chain with two polymerizable acrylate functional groups.[1] This unique structure allows it to act as a potent cross-linking agent, making it a key component in UV-curable coatings, adhesives, hydrogels, and advanced biomaterials for applications such as 3D printing and tissue engineering.[1][2]
Synthesis of this compound
The synthesis of TGDA can be achieved through several methods, primarily involving the esterification of triglycerol with acrylic acid.
1. Acid-Catalyzed Esterification: This is a common method involving the direct reaction of glycerol with acrylic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2] The process typically requires elevated temperatures to drive the formation of ester bonds.[1] To prevent premature polymerization of the acrylate groups, inhibitors such as monomethyl ether hydroquinone (MEHQ) are often added.
2. Enzymatic Catalysis: A greener alternative to chemical catalysis involves the use of lipases, such as Candida antarctica lipase B (CALB), to catalyze the esterification. This method offers high selectivity, results in fewer byproducts, and operates under milder reaction conditions.[2]
3. Multi-Step Process: A controlled synthesis involves a two-step process: first, the polymerization of glycerol to produce polyglycerols (including triglycerol), and second, the subsequent esterification of the triglycerol with acrylic acid.[2]
Key Applications and Experimental Findings
TGDA's unique properties, including its capacity for hydrogen bonding and its ability to form crosslinked networks, make it suitable for a range of advanced applications.[1][2]
Additive Manufacturing (3D Printing)
TGDA is increasingly used as an additive in bio-based resins for extrusion-based 3D printing methods like Direct Ink Writing (DIW).[2][3] Its inclusion can significantly enhance the printability and mechanical properties of the final cured material.[2][3]
A notable study investigated the effect of adding TGDA to a bio-based resin composed of acrylated epoxidized soybean oil and polyethylene glycol diacrylate (PEGDA) for printing nanohydroxyapatite composites. The addition of TGDA was shown to increase hydrogen bonding, which in turn improved the ink's shear yield stress and viscosity, leading to better shape retention after deposition.[3]
Quantitative Data: Effect of TGDA on Resin Properties
The following table summarizes the quantitative impact of TGDA on the rheological and mechanical properties of a bio-based resin for 3D printing, as reported in a study by Diederichs et al.[3]
| TGDA Concentration (vol%) | Shear Yield Stress Increase (%) | Viscosity Increase (%) | Ultimate Tensile Strength (UTS) (MPa) | Elastic Modulus (GPa) |
| 0 | - | - | 24.8 ± 1.8 | 0.88 ± 0.06 |
| 3 | 916 | 27.6 | 32.4 ± 2.1 | 1.15 ± 0.21 |
Experimental Protocol: Preparation and Testing of TGDA-Enhanced 3D Printing Ink
-
Materials: Acrylated epoxidized soybean oil (AESO), polyethylene glycol diacrylate (PEGDA), nanohydroxyapatite (nHA), and this compound (TGDA).
-
Ink Formulation: A base resin was prepared by mixing AESO and PEGDA. TGDA was then added at varying concentrations (e.g., 0 vol% and 3 vol%).[3] The nHA nanoparticles were subsequently incorporated into the resin mixture.
-
Rheological Analysis: The shear yield stress and viscosity of the formulated inks were measured to assess printability. An increase in these parameters indicates better shape-holding capability.[3]
-
3D Printing and Curing: The composite ink was printed using a Direct Ink Writing (DIW) 3D printer. After printing, the structures were cured using UV light to initiate polymerization and form a solid, crosslinked material.[3]
-
Mechanical Testing: The cured composites were subjected to tensile testing to determine their Ultimate Tensile Strength (UTS) and Elastic Modulus.[3]
Caption: Experimental workflow for creating and testing a TGDA-enhanced biomaterial composite.
Hydrogels and Biomedical Applications
TGDA's biocompatibility and ability to form hydrogels make it a promising candidate for biomedical uses, including tissue engineering scaffolds and drug delivery systems.[1][2] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues.[4]
TGDA can be used as a cross-linking agent in the formation of polyacrylic acid-based hydrogels.[4] Its diacrylate functionality allows it to form covalent bonds between polymer chains, creating the stable 3D network essential for hydrogel structure. In drug delivery, its polymerizable nature can be harnessed to create controlled-release formulations.[1]
References
- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 3. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20210040272A1 - Hydrogel and uses thereof as a substrate for growing plants - Google Patents [patents.google.com]
Methodological & Application
Triglycerol Diacrylate: A Versatile Crosslinking Agent for Advanced Polymer Formulations
Application Notes & Protocols for Researchers in Polymer Chemistry and Drug Development
Triglycerol diacrylate (TGDA) is emerging as a key multifunctional monomer in the development of advanced polymer systems. Its unique molecular structure, featuring a branched polyether backbone with two polymerizable vinyl groups, allows it to function as a potent crosslinking agent. This property is instrumental in the creation of robust, three-dimensional polymer networks with tunable properties, making it a valuable component in biomaterials, additive manufacturing, and controlled drug delivery systems.
Physicochemical Properties
This compound is a viscous liquid at room temperature with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C15H24O9 | [1] |
| Molecular Weight | 348.35 g/mol | [1] |
| Density | ~1.237 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.446 (lit.) | [1] |
| Boiling Point | 516°C at 760 mmHg | [1] |
| Flash Point | >230 °F | [1] |
| Storage Temperature | 2-8°C | [1] |
Applications in Polymer Chemistry
The primary application of this compound is as a crosslinking agent to enhance the mechanical properties and stability of polymers.[2]
-
Hydrogel Formation: TGDA is particularly effective in the formation of hydrogels, which are water-swollen polymer networks with applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[2] Its biocompatibility makes it a suitable candidate for biomedical applications.[2]
-
UV-Curable Coatings and Adhesives: The acrylate functional groups in TGDA undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator.[2] This property is leveraged in the formulation of fast-curing coatings and adhesives.
-
3D Printing and Additive Manufacturing: In extrusion-based 3D printing, the addition of TGDA to bio-based resins has been shown to significantly improve the printability and mechanical properties of the final cured material.[2] The hydrogen bonding capacity of TGDA enhances the shear yield stress and viscosity of the printing ink, leading to better shape retention.[2]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications.
Protocol 1: Synthesis of Acrylamide/Acrylic Acid Hydrogel Crosslinked with a Diacrylate of Glycerol
This protocol is adapted from the work of Lopez-Ureta et al. (2008) and describes the synthesis of a pH-sensitive hydrogel.[1]
Materials:
-
Acrylamide
-
Acrylic acid
-
Diacrylate of glycerol (crosslinking agent)
-
Potassium persulfate (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator)
-
Deionized water
Procedure:
-
Prepare a monomer solution by dissolving acrylamide and acrylic acid in deionized water.
-
Add the desired amount of the diacrylate of glycerol crosslinking agent to the monomer solution. The concentration can be varied to control the crosslinking density (e.g., 0.5, 1, 4, 8, and 10 wt%).[1]
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (potassium persulfate) and accelerator (TEMED) to the solution to initiate the free radical polymerization.
-
Pour the solution into a mold of the desired shape and allow it to polymerize at a controlled temperature.
-
After polymerization is complete, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers or initiator.
Characterization:
-
Swelling Behavior: Immerse the hydrogel in solutions of different pH and ionic strength to determine its swelling ratio. The swelling ratio can be calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as the elastic modulus and compressive strength.[1]
Protocol 2: Photopolymerization of a this compound-Based Hydrogel
This protocol provides a general method for the UV-initiated polymerization of a TGDA-based hydrogel, adapted from principles of diacrylate photopolymerization.[2]
Materials:
-
This compound (TGDA)
-
A suitable monomer (e.g., poly(ethylene glycol) methyl ether acrylate)
-
A photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a precursor solution by dissolving the desired concentrations of the monomer and TGDA in PBS.
-
Add the photoinitiator to the precursor solution (a typical concentration is 0.05-1% w/v).
-
Pour the precursor solution into a mold.
-
Expose the solution to UV light of a specific wavelength and intensity for a defined period to initiate polymerization.
-
After curing, wash the resulting hydrogel with PBS to remove any unreacted components.
Quantitative Data
The concentration of the diacrylate crosslinking agent significantly influences the properties of the resulting polymer network.
Table 1: Effect of Diacrylate Crosslinker Concentration on Hydrogel Properties
| Polymer System | Crosslinker & Concentration | Effect on Swelling Ratio | Effect on Mechanical Properties | Reference |
| Acrylamide/Acrylic Acid | Diacrylate of Glycerol (0.5-10 wt%) | Swelling capacity decreases with increasing crosslinker concentration. | Increased crosslinker concentration leads to a more rigid and brittle hydrogel. | [1] |
| Poly(ethylene glycol) (PEG) | PEG-diacrylate (varied) | Swelling ratio decreases with increasing PEG concentration. | Compressive and tensile moduli increase with increasing PEG concentration. | [2] |
| Poly(N-vinylcaprolactam) | Diethylene glycol diacrylate (10-50 wt%) | Lower crosslinker concentration leads to a quicker attainment of maximum swelling ratio. | Increased crosslinker concentration can decrease the glass transition temperature. | [3] |
Visualizations
Chemical Crosslinking Process
The following diagram illustrates the general mechanism of free-radical polymerization and crosslinking of diacrylate monomers like this compound.
References
Application Notes and Protocols for Triglycerol Diacrylate in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of Triglycerol diacrylate (TGDA) in 3D printing resins. This document details the role of TGDA in enhancing resin properties, particularly for applications in the biomedical and materials science fields. Detailed experimental protocols and quantitative data are provided to assist researchers in formulating and characterizing their own TGDA-based resins.
Introduction to this compound in 3D Printing
This compound (TGDA) is a versatile monomer increasingly utilized in photocurable resins for 3D printing technologies such as stereolithography (SLA) and direct ink writing (DIW). Its trifunctional glycerol backbone and dual acrylate groups enable the formation of highly crosslinked polymer networks upon UV curing. This structure imparts desirable properties to 3D printed materials, including improved mechanical strength, printability, and biocompatibility. TGDA is particularly valuable in the development of bio-based and sustainable resins, offering a renewable alternative to traditional petrochemical-based monomers.[1][2]
The addition of TGDA to resin formulations has been shown to significantly enhance properties such as shear yield strength and viscosity, which are critical for achieving high print fidelity in extrusion-based 3D printing.[1] Furthermore, its biocompatibility makes it a suitable component for creating scaffolds for tissue engineering and other medical devices.[2]
Key Applications and Benefits
The unique properties of TGDA lend themselves to a variety of advanced 3D printing applications:
-
Biomaterial Scaffolds: TGDA is used in the formulation of biocompatible resins for creating intricate scaffolds that can support cell growth and tissue regeneration.[2][3] The ability to tune the mechanical properties of the resin by varying the TGDA concentration allows for the fabrication of scaffolds that mimic the properties of native tissue.
-
Enhanced Printability of Bio-inks: In direct ink writing (DIW), the addition of TGDA to bio-based resins, such as those derived from soybean oil, increases hydrogen bonding within the ink.[1] This results in a higher shear yield stress and viscosity, leading to improved shape retention and the ability to print complex structures with high fidelity.[1]
-
Sustainable Materials Development: As a glycerol-based monomer, TGDA contributes to the formulation of more sustainable and environmentally friendly 3D printing resins.[4] This aligns with the growing demand for green manufacturing processes and materials.
-
Dental and Medical Devices: The biocompatibility and mechanical robustness of TGDA-containing resins make them suitable for fabricating dental restorations and other patient-specific medical devices.[5]
Quantitative Data on Resin Properties
The inclusion of this compound in 3D printing resins has a quantifiable impact on the material's performance. The following tables summarize key data from studies investigating the effects of TGDA and similar acrylate monomers on resin properties.
Table 1: Effect of TGDA on the Rheological and Mechanical Properties of a Bio-based Nanohydroxyapatite Composite Resin [1]
| TGDA Concentration (vol%) | Shear Yield Stress Increase (%) | Viscosity Increase (%) | Ultimate Tensile Strength (MPa) | Elastic Modulus (GPa) |
| 0 | - | - | 24.8 ± 1.8 | 0.88 ± 0.06 |
| 3 | 916 | 27.6 | 32.4 ± 2.1 | 1.15 ± 0.21 |
Table 2: Properties of a Vitrimer Resin based on Glycerol 1,3-Diglycerolate Diacrylate (a related glycerol-based diacrylate) [6]
| Property | Value |
| Viscosity | 1394 mPa·s |
| Gel Point | 2 s |
| Double Bond Conversion | 91.7% |
| Tensile Strength Improvement (welded vs. original) | 7-fold |
| Shape Memory Recovery Ratio | 100% |
Experimental Protocols
The following are detailed methodologies for key experiments related to the formulation and characterization of TGDA-containing 3D printing resins.
Resin Formulation and Preparation
This protocol describes the preparation of a UV-curable resin for stereolithography (SLA) or direct ink writing (DIW).
Materials:
-
This compound (TGDA)
-
Base oligomer (e.g., acrylated epoxidized soybean oil)
-
Reactive diluent (e.g., polyethylene glycol diacrylate)
-
Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
UV absorber (optional)
-
Dark glass bottle
-
Magnetic stirrer and stir bar
-
Heating mantle (optional)
Procedure:
-
In a dark glass bottle, combine the base oligomer and reactive diluent.
-
Add the desired weight percentage of this compound to the mixture.
-
Add the photoinitiator (typically 0.5-4 wt%). If using, add the UV absorber.
-
Place the magnetic stir bar in the bottle and seal it.
-
Stir the mixture at room temperature until all components are fully dissolved and the resin is homogeneous. Gentle heating (e.g., 50°C) can be used to reduce viscosity and aid in mixing, but care should be taken to avoid premature polymerization.[7]
-
Store the formulated resin in the dark to prevent premature curing.
Rheological Characterization
This protocol outlines the procedure for measuring the viscosity and shear yield stress of the formulated resin.
Equipment:
-
Rheometer with parallel plate geometry
-
UV curing accessory (for photorheometry)
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Apply a sample of the resin to the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap height (e.g., 100 µm).[6]
-
Perform a shear rate sweep to determine the viscosity of the uncured resin. For photorheometry, monitor the storage modulus (G') and loss modulus (G'') as a function of time during UV exposure to determine the gel point (the crossover point of G' and G'').[6]
-
To determine the shear yield stress, perform an oscillatory amplitude sweep at a constant frequency.
3D Printing and Post-Processing
This protocol provides a general workflow for 3D printing with a TGDA-containing resin.
Equipment:
-
SLA or DIW 3D printer
-
UV curing chamber
-
Isopropyl alcohol (IPA) or other suitable solvent for cleaning
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Printing:
-
Load the formulated resin into the 3D printer's vat or syringe.
-
Select or create a 3D model for printing.
-
Set the printing parameters (e.g., layer height, exposure time) based on the resin's reactivity. These will need to be optimized for each specific formulation.
-
Initiate the printing process.
-
-
Cleaning:
-
Once printing is complete, carefully remove the printed object from the build platform.
-
Wash the object in isopropyl alcohol to remove any uncured resin. An ultrasonic bath can be used for more thorough cleaning.
-
-
Post-Curing:
-
Place the cleaned object in a UV curing chamber to ensure complete polymerization of the material. The post-curing time will depend on the object's size and the resin's formulation.
-
Mechanical Testing
This protocol describes the procedure for evaluating the mechanical properties of the 3D printed material.
Equipment:
-
Universal testing machine (UTM) with tensile grips
-
Calipers for measuring sample dimensions
Procedure:
-
Print standardized test specimens (e.g., dog-bone shapes for tensile testing according to ISO 527-2).
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[6]
-
Record the load and displacement data to calculate the ultimate tensile strength, Young's modulus, and elongation at break.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in 3D printing resins.
References
- 1. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 3. 3D Printing of Scaffolds for Tissue Regeneration Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Digital Light Processing 3D Printing of a Vitrimer Composed of Glycerol 1,3-Diglycerolate Diacrylate and Tetrahydrofurfuryl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Formulating Dental Composites with Triglycerol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating dental composites incorporating Triglycerol diacrylate (TGD). This document outlines the chemical properties of TGD, detailed experimental protocols for composite formulation and characterization, and a summary of expected performance metrics.
Introduction to this compound in Dental Composites
This compound (TGD) is a multifunctional acrylate monomer that can be used in the formulation of dental composites.[1] Derived from glycerol, a renewable resource, TGD presents an interesting option for modifying the properties of dental resins.[2] Its molecular structure, featuring two polymerizable acrylate groups, allows it to form a densely cross-linked polymer network upon curing.[1] In dental composite formulations, TGD can be incorporated into the resin matrix to influence properties such as viscosity, handling characteristics, and the mechanical performance of the final restorative material.[3] The inclusion of TGD has been shown to increase hydrogen bonding within the resin matrix, which can enhance the shear yield stress and viscosity of the uncured composite paste.[3] This characteristic can be particularly advantageous in applications such as 3D printing of dental restorations.[3]
Experimental Protocols
Formulation of Experimental Dental Composites with this compound
This protocol describes the preparation of a light-curable experimental dental composite. The formulation consists of a resin matrix, inorganic filler, and a photoinitiator system.
Materials:
-
Base Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA)
-
Diluent Monomers: Triethylene glycol dimethacrylate (TEGDMA), this compound (TGD)
-
Photoinitiator System: Camphorquinone (CQ), Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Inorganic Filler: Silanized barium glass or silica nanoparticles
Equipment:
-
Analytical balance
-
Planetary mixer or a dual asymmetric centrifugal mixer[4]
-
Spatulas and mixing pads
-
Light-proof containers for storage[5]
Procedure:
-
Resin Matrix Preparation:
-
In a light-proof container, weigh the desired amounts of Bis-GMA, UDMA, TEGDMA, and TGD. A typical starting formulation could be a 70:30 weight ratio of Bis-GMA to a blend of TEGDMA and TGD. The ratio of TEGDMA to TGD can be varied to study its effects (e.g., 100:0, 90:10, 80:20).
-
Add the photoinitiator system, typically 0.2 wt% of Camphorquinone and 0.8 wt% of EDMAB relative to the total monomer weight.
-
Add a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent premature polymerization.
-
Mix the components thoroughly in the planetary mixer until a homogeneous, transparent resin matrix is obtained.[5]
-
-
Incorporation of Inorganic Filler:
-
Gradually add the silanized inorganic filler to the prepared resin matrix. The filler loading can be varied, for instance, from 60 wt% to 80 wt%, to investigate its impact on mechanical properties.[6]
-
Mix the filler and resin in the planetary mixer until a uniform and bubble-free composite paste is achieved. The consistency should be suitable for dental applications.[4]
-
-
Storage:
-
Store the formulated dental composite paste in light-proof containers at a cool, dark place to prevent premature curing.[5]
-
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that indicates the extent of polymerization of the resin matrix. It is determined by measuring the reduction in the concentration of aliphatic C=C double bonds after curing.[7]
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory[8]
-
Dental curing light with a known intensity (e.g., >1000 mW/cm²)
-
Molds for sample preparation (e.g., 2 mm thick)
Procedure:
-
Uncured Spectrum:
-
Place a small amount of the uncured composite paste on the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum in the range of 4000 to 400 cm⁻¹. This will serve as the reference.[9]
-
-
Curing:
-
Place the uncured composite in a 2 mm thick mold.
-
Light-cure the sample by exposing the surface to the dental curing light for the recommended time (e.g., 20-40 seconds).
-
-
Cured Spectrum:
-
Immediately after curing, place the cured sample on the ATR crystal and record the FTIR spectrum under the same conditions as the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The DC is calculated by comparing the peak height or area of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ against an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹ for Bis-GMA containing resins.[8]
-
The formula for calculating the DC is: DC (%) = [1 - (Peak Height of C=C at 1638 cm⁻¹ (cured) / Peak Height of Aromatic C=C at 1608 cm⁻¹ (cured)) / (Peak Height of C=C at 1638 cm⁻¹ (uncured) / Peak Height of Aromatic C=C at 1608 cm⁻¹ (uncured))] x 100[8]
-
Flexural Strength Testing
Flexural strength is a key mechanical property that indicates the material's resistance to fracture under bending loads, which is clinically relevant for dental restorations.[10] The three-point bending test is commonly used as specified in ISO 4049.[11]
Equipment:
-
Universal testing machine
-
Three-point bending test fixture
-
Molds for preparing bar-shaped specimens (2 mm x 2 mm x 25 mm)[11]
-
Dental curing light
Procedure:
-
Specimen Preparation:
-
Fill the molds with the uncured dental composite, taking care to avoid voids.
-
Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization throughout the specimen. This may require overlapping irradiations.[12]
-
After curing, carefully remove the specimens from the mold and store them in distilled water at 37°C for 24 hours before testing.[11]
-
-
Testing:
-
Set up the three-point bending fixture in the universal testing machine with a support span of 20 mm.
-
Place the specimen on the supports and apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[11]
-
-
Calculation of Flexural Strength:
-
The flexural strength (σ) is calculated using the following formula: σ = 3FL / 2bh² Where: F = the maximum load at fracture (N) L = the distance between the supports (mm) b = the width of the specimen (mm) h = the height of the specimen (mm)[10]
-
Data Presentation
The following tables summarize the expected quantitative data for dental composites.
Table 1: Typical Mechanical Properties of Dental Composites
| Property | Typical Value Range for Conventional Composites | Expected Influence of TGD |
| Flexural Strength (MPa) | 80 - 160[13][14] | May increase due to higher cross-linking density |
| Compressive Strength (MPa) | 250 - 350[13] | May increase due to higher cross-linking density |
| Vickers Hardness (VHN) | 30 - 80[13] | May increase due to higher cross-linking density |
| Degree of Conversion (%) | 55 - 75[15] | May be influenced by changes in resin viscosity and reactivity |
Table 2: Physical Properties of Dental Composites
| Property | Typical Value Range for Conventional Composites | Expected Influence of TGD |
| Water Sorption (µg/mm³) | 15 - 40 | May be affected by the hydrophilicity of TGD |
| Solubility (µg/mm³) | 1 - 7 | May be affected by the hydrophilicity of TGD |
| Polymerization Shrinkage (%) | 1.5 - 3.5 | May be influenced by monomer structure and conversion |
Biocompatibility Considerations and Signaling Pathways
The biocompatibility of dental composites is a critical aspect, as unreacted monomers can leach out and interact with surrounding tissues.[16] Methacrylate monomers have been shown to induce cellular responses, including cytotoxicity and genotoxicity.[16][17] A proposed mechanism for the toxicity of some methacrylate monomers involves the depletion of intracellular glutathione (GSH), a key antioxidant.[16][18][19] This can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and activating downstream signaling pathways that can result in apoptosis (programmed cell death).[16]
It is important to conduct in vitro cytotoxicity tests, such as the MTT assay, on any new dental composite formulation to assess its potential biological effects.[19] These tests help to ensure that the material is safe for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. niom.no [niom.no]
- 5. mdpi.com [mdpi.com]
- 6. Development of mechanical properties in dental resin composite: Effect of filler size and filler aggregation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. niom.no [niom.no]
- 9. thejcdp.com [thejcdp.com]
- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 11. arts.units.it [arts.units.it]
- 12. mdpi.com [mdpi.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Genetic and cellular toxicology of dental resin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic and cellular toxicology of dental resin monomers. [iris.unina.it]
- 18. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. niom.no [niom.no]
Application Notes and Protocols for the Characterization of Triglycerol Diacrylate (TGDA)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential methods for characterizing triglycerol diacrylate (TGDA)-based polymers. The protocols outlined below are critical for ensuring the quality, performance, and safety of these polymers in various applications, including as biomaterials and in drug delivery systems.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure of TGDA-based polymers, confirming functional groups, and quantifying the extent of polymerization.
Fourier Transform Infrared (FTIR) Spectroscopy for Degree of Conversion
FTIR spectroscopy is a rapid and non-destructive technique used to monitor the conversion of the acrylate double bonds during polymerization. The decrease in the intensity of the acrylate C=C stretching vibration is directly proportional to the degree of conversion.
Experimental Protocol:
-
Sample Preparation (Uncured):
-
Prepare a thin film of the uncured TGDA-based resin between two potassium bromide (KBr) pellets or on a diamond attenuated total reflectance (ATR) crystal.
-
Record the FTIR spectrum of the uncured sample. This will serve as the reference (0% conversion).
-
-
Sample Preparation (Cured):
-
Cure the TGDA-based resin according to the specific polymerization protocol (e.g., UV or thermal curing).
-
If cured as a bulk material, a small portion of the cured polymer should be finely ground and mixed with KBr powder to form a pellet. Alternatively, a thin slice of the cured polymer can be analyzed directly using an ATR-FTIR accessory.
-
-
Data Acquisition:
-
Acquire FTIR spectra over a wavenumber range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans.
-
-
Data Analysis:
-
Identify the characteristic absorption band for the acrylate C=C double bond, typically found around 1637 cm⁻¹.[1]
-
Select an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration from the ester groups, typically around 1720 cm⁻¹.[2]
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (A_C=C / A_C=O)_cured / (A_C=C / A_C=O)_uncured] * 100 where A_C=C is the absorbance of the acrylate peak and A_C=O is the absorbance of the carbonyl peak.
-
Quantitative Data Summary:
| Polymer System | Curing Method | Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA (80:20) | Light Curing | 55.30 | [3] |
| Bis-GMA/TEGDMA (50:50) | Light Curing | 59.87 | [3] |
| Bis-GMA/TEGDMA (20:80) | Light Curing | 61.34 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the TGDA monomer and identifying the presence of residual unreacted monomers in the final polymer.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the TGDA monomer or the soluble fraction of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For crosslinked polymers, swelling in a suitable solvent followed by solid-state NMR analysis may be necessary.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
-
Data Analysis:
-
In the ¹H NMR spectrum of the monomer, identify the characteristic vinyl protons of the acrylate group (typically between 5.8 and 6.5 ppm) and the protons of the glycerol backbone.
-
In the ¹³C NMR spectrum of the monomer, identify the carbonyl carbon of the acrylate group (around 165-167 ppm) and the carbons of the vinyl group (around 125-135 ppm).
-
The disappearance or significant reduction of the vinyl proton and carbon signals in the polymer spectrum confirms successful polymerization.
-
Chromatographic Characterization
Chromatography is essential for determining the molecular weight and molecular weight distribution of the TGDA prepolymer before crosslinking.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC separates polymer chains based on their hydrodynamic volume in solution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TGDA prepolymer.[5]
-
Dissolve the polymer in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.[6]
-
Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[6]
-
Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[5]
-
-
Instrumentation and Data Acquisition:
-
Use a GPC/SEC system equipped with a refractive index (RI) or a multi-angle light scattering (MALS) detector.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[7]
-
Inject the prepared sample solution into the system.
-
-
Data Analysis:
-
The software will generate a chromatogram and calculate the Mn, Mw, and Đ based on the calibration curve.
-
Quantitative Data Summary:
| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Reference |
| Synthetic Polymer (Typical Step Polymerization) | - | - | ~2.0 | [8] |
| Synthetic Polymer (Typical Chain Reaction) | - | - | 1.5 - 20 | [8] |
| Narrow Polystyrene Standards | - | - | 1.02 - 1.10 | [8] |
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability, glass transition temperature, and decomposition profile of TGDA-based polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the cured polymer (5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (Td) and the temperature of maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[9]
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the cured polymer (5-10 mg) into a DSC sample pan (e.g., aluminum).
-
-
Data Acquisition:
-
Perform a heat-cool-heat cycle. For example, heat from ambient to a temperature above the expected Tg or Tm, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The Tg is observed as a step-change in the heat flow curve.[9]
-
Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
-
Quantitative Data Summary of Thermal Properties:
| Polymer System | Tg (°C) | Td (°C) | Reference |
| Poly(glycerol-co-sebacic acid-co-succinic acid) | Varies with monomer ratio | - | [10] |
| Cross-linked Mannich based polymers | ~150 to ~350 | ~230 to ~370 | [11] |
| PET-GNP nanocomposites | 74 (pure PET) | - | [12] |
Mechanical Testing
The mechanical properties of TGDA-based polymers are critical for their performance, especially in load-bearing applications.
Tensile Testing
Tensile testing provides information about the material's strength, stiffness, and ductility. Key parameters obtained include Young's modulus, tensile strength, and elongation at break.
Experimental Protocol (Following ASTM D638): [13]
-
Sample Preparation:
-
Prepare dumbbell-shaped specimens of the cured polymer with specific dimensions as defined by the ASTM D638 standard.[14]
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[15]
-
Record the load and displacement data.
-
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
-
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (δ), which are related to the material's stiffness, energy dissipation, and damping characteristics, respectively.[16]
Experimental Protocol:
-
Sample Preparation:
-
Prepare rectangular or cylindrical specimens of the cured polymer with defined dimensions.
-
-
Testing Procedure:
-
Clamp the specimen in the DMA instrument.
-
Apply a sinusoidal oscillatory stress or strain to the sample while ramping the temperature at a controlled rate.[17]
-
-
Data Analysis:
-
The instrument software plots E', E'', and tan δ as a function of temperature.
-
The glass transition temperature (Tg) can be determined from the peak of the tan δ curve or the onset of the drop in the E' curve.[18]
-
Quantitative Data Summary of Mechanical Properties:
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PEGDA 3400/400 (40/60 wt%) at 20% total polymer | 0.42 ± 0.02 (Compressive Modulus) | - | - | [19] |
| PEGDA 3400/400 (40/60 wt%) at 40% total polymer | 1.71 ± 0.13 (Compressive Modulus) | - | - | [19] |
| PET-GNP (pure PET) | 1073.3 | - | - | [12] |
| PET-GNP (8 wt% GNP) | ~1709 | - | - | [12] |
Visualizations
Experimental Workflow for Polymer Characterization
Caption: General workflow for the synthesis and characterization of TGDA-based polymers.
Detailed Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of cured TGDA-based polymers.
Logical Relationship for Thermal Analysis
Caption: Logical relationship of thermal analysis techniques for TGDA-based polymers.
Experimental Workflow for Mechanical Property Evaluation
Caption: Workflow for evaluating the mechanical properties of TGDA-based polymers.
References
- 1. azom.com [azom.com]
- 2. thejcdp.com [thejcdp.com]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. infinitalab.com [infinitalab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 18. eag.com [eag.com]
- 19. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Triglycerol Diacrylate in Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerol diacrylate (TGDA) is a versatile, bio-based monomer increasingly recognized for its potential in the development of flexible electronics.[1] Derived from glycerol, a renewable resource, TGDA offers a unique combination of properties including biocompatibility, flexibility, and rapid curing under ultraviolet (UV) light, making it an attractive material for applications ranging from flexible printed circuit boards (PCBs) and sensors to wearable medical devices.[1][2] Its diacrylate functionality allows it to act as a potent crosslinking agent, forming robust and stable polymer networks upon curing.[1]
These application notes provide detailed protocols and quantitative data for incorporating TGDA into flexible electronic applications. The information is intended to guide researchers and professionals in leveraging the benefits of this promising biomaterial.
Key Properties of this compound
TGDA's utility in flexible electronics stems from its inherent molecular structure and chemical properties.
Chemical Structure: this compound consists of a triglycerol backbone with two acrylate functional groups. This structure provides both flexibility, due to the ether linkages in the glycerol backbone, and the capacity for rapid polymerization through the acrylate groups.
UV Curable: TGDA can be rapidly cured in seconds to minutes using UV light in the presence of a photoinitiator.[3][4] This enables fast processing and fabrication of flexible electronic components.
Biocompatibility: As a glycerol-based polymer, TGDA is considered biocompatible, opening up possibilities for its use in wearable sensors and medical devices that come into contact with the skin.[1]
Mechanical Properties: The incorporation of TGDA into polymer formulations can significantly enhance mechanical properties. For instance, the addition of 3 vol% TGDA to a bio-based resin has been shown to increase the ultimate tensile strength (UTS) and elastic modulus.[1]
Electrical Properties: While specific data for pure cured TGDA is limited, glycerol-containing materials are known to have a high dielectric constant.[5][6] UV-curable dielectric inks, often based on acrylate chemistry, are essential for creating insulating layers in flexible circuits.[7][8]
Quantitative Data
The following tables summarize key quantitative data related to the performance of TGDA in relevant formulations.
Table 1: Mechanical Properties of a UV-Curable Bio-Based Resin with and without TGDA
| Formulation | Ultimate Tensile Strength (UTS) (MPa) | Elastic Modulus (GPa) |
| 0 vol% TGDA | 24.8 ± 1.8 | 0.88 ± 0.06 |
| 3 vol% TGDA | 32.4 ± 2.1 | 1.15 ± 0.21 |
Source: Adapted from a study on bio-based nanohydroxyapatite composites.[1]
Table 2: Estimated Electrical Properties of a TGDA-Based Dielectric Film
| Property | Estimated Value |
| Dielectric Constant (at 1 kHz) | ~3.5 - 4.5 |
| Dissipation Factor (at 1 kHz) | ~0.02 - 0.05 |
| Dielectric Strength | > 15 kV/mm |
Note: These are estimated values based on data for similar UV-cured acrylate systems and glycerol-containing polymers. Actual values will depend on the specific formulation and curing conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving TGDA in flexible electronics.
Protocol 1: Fabrication of a Flexible Dielectric Substrate
This protocol describes the preparation of a flexible, insulating substrate using a TGDA-based UV-curable resin.
Materials:
-
This compound (TGDA)
-
Flexible co-monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA))
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Substrate for casting (e.g., PET film)
-
UV curing system (365 nm wavelength)
Procedure:
-
Formulation Preparation:
-
In a light-protected container, mix TGDA and a flexible co-monomer such as PEGDA. A suggested starting ratio is 70:30 by weight (TGDA:PEGDA) to balance flexibility and mechanical strength.
-
Add a photoinitiator at a concentration of 1-5 wt%. Ensure complete dissolution by gentle stirring.
-
-
Casting:
-
Cast the resin onto a flexible substrate like a PET film using a film applicator or by spin coating to achieve the desired thickness (e.g., 50-100 µm).
-
-
UV Curing:
-
Place the cast film in a UV curing chamber.
-
Expose the film to UV light (365 nm) with an intensity of 50-100 mW/cm².
-
Curing time will vary depending on the film thickness and photoinitiator concentration but typically ranges from 30 seconds to 5 minutes.[3]
-
-
Post-Curing:
-
For optimal crosslinking and removal of any unreacted monomer, a post-curing step can be performed. This can involve a lower intensity UV exposure or a thermal treatment (e.g., 60-80°C for 30-60 minutes).
-
-
Substrate Release:
-
Once fully cured, carefully peel the flexible dielectric film from the casting substrate.
-
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the procedure for measuring the mechanical properties of the fabricated TGDA-based flexible substrate.
Equipment:
-
Universal Testing Machine (UTM) with a load cell appropriate for thin films.
-
Tensile grips.
-
Sample cutter for preparing dog-bone shaped specimens.
Procedure:
-
Sample Preparation:
-
Cut the cured flexible films into dog-bone shapes according to a standard such as ASTM D638.
-
-
Tensile Testing:
-
Mount the specimen in the tensile grips of the UTM.
-
Apply a tensile load at a constant strain rate (e.g., 5 mm/min) until the sample fractures.
-
Record the stress-strain data.
-
-
Data Analysis:
-
From the stress-strain curve, determine the Ultimate Tensile Strength (UTS), Young's Modulus (elastic modulus), and elongation at break.
-
Protocol 3: Characterization of Dielectric Properties
This protocol details the measurement of the dielectric properties of the TGDA-based flexible substrate, which are crucial for its application as an insulator in flexible electronics.
Equipment:
-
LCR meter or impedance analyzer.
-
Dielectric test fixture.
-
Sputter coater for electrode deposition.
Procedure:
-
Sample Preparation:
-
Cut circular samples of the cured flexible film to fit the dielectric test fixture.
-
Sputter coat circular electrodes (e.g., gold or aluminum) on both sides of the film samples.
-
-
Dielectric Measurement:
-
Place the sample in the dielectric test fixture.
-
Connect the fixture to the LCR meter.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
-
Data Analysis:
-
Calculate the dielectric constant (relative permittivity) from the measured capacitance, electrode area, and film thickness.
-
Plot the dielectric constant and dissipation factor as a function of frequency.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the application of TGDA for flexible electronics.
Caption: Workflow for fabricating a flexible dielectric substrate using a TGDA-based resin.
Caption: Workflow for the mechanical and electrical characterization of TGDA-based flexible films.
Conclusion
This compound presents a compelling option for the development of flexible electronics due to its bio-compatibility, flexibility, and amenability to rapid UV curing. By following the provided protocols and considering the quantitative data, researchers can effectively incorporate TGDA into their formulations to create novel flexible substrates, sensors, and other electronic devices. Further research into blending TGDA with other polymers and optimizing curing parameters will continue to expand its applications in this exciting field.
References
- 1. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 2. Glycerol-based sustainably sourced resin for volumetric printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Effect of Glycerol on Dielectric Relaxation and Transport Properties of Potassium-Ion-Conducting Solid Biopolymer Electrolytes for Application in Solid-State Electrochemical Double-Layer Capacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Inks In Printed Circuitry | Conductive & Dielectric Inks | Tekra, LLC [tekra.com]
- 8. US20200283649A1 - Uv-led dielectric ink for printed electronics applications - Google Patents [patents.google.com]
Application Notes and Protocols: Triglycerol Diacrylate for Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triglycerol diacrylate (TGDA), also known as glycerol 1,3-diglycerolate diacrylate, in the fabrication of biocompatible materials for applications such as tissue engineering and drug delivery. While TGDA is a promising biomaterial, it is important to note that the scientific literature currently lacks extensive characterization of pure TGDA hydrogels. Therefore, the following protocols and data are based on established principles for similar diacrylate-based hydrogels, such as polyethylene glycol diacrylate (PEGDA), and should be adapted and optimized for specific research needs.
Introduction to this compound (TGDA)
This compound is a versatile monomer that can be polymerized to form crosslinked hydrogel networks. Its glycerol-based structure is anticipated to impart favorable biocompatibility. The diacrylate functional groups allow for rapid polymerization, typically through photo-initiation, which enables the encapsulation of cells and therapeutic agents under mild conditions.[1][2][3] The resulting hydrogels can be engineered to have a range of mechanical and swelling properties, making them suitable for various biomedical applications.[4][5]
Data Presentation: Properties of Diacrylate Hydrogels
Table 1: Effect of Polymer Concentration on Swelling Ratio of PEGDA Hydrogels
| Polymer Concentration (% w/v) | Swelling Ratio (Q) |
| 10 | 15.5 |
| 20 | 10.2 |
| 30 | 7.8 |
| 40 | 6.1 |
Data presented is representative for PEGDA hydrogels and serves as an example of the expected inverse relationship between polymer concentration and swelling ratio.[4]
Table 2: Effect of Polymer Concentration on Mechanical Properties of PEGDA Hydrogels
| Polymer Concentration (% w/v) | Compressive Modulus (kPa) |
| 10 | 30 |
| 20 | 150 |
| 30 | 400 |
| 40 | 800 |
Data presented is representative for PEGDA hydrogels and serves as an example of the expected direct relationship between polymer concentration and mechanical stiffness.[4]
Experimental Protocols
Protocol for Photopolymerization of TGDA Hydrogel
This protocol describes a general method for the fabrication of TGDA hydrogels using UV-initiated photopolymerization. Note: The optimal concentrations of TGDA and photoinitiator should be determined empirically.
Materials:
-
This compound (TGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile molds (e.g., polydimethylsiloxane, PDMS)
Procedure:
-
Prepare the TGDA precursor solution by dissolving the desired amount of TGDA (e.g., 10-40% w/v) in sterile PBS.
-
Add the photoinitiator to the precursor solution. A common starting concentration for Irgacure 2959 is 0.05-0.5% w/v.[9] Ensure complete dissolution.
-
Pipette the precursor solution into sterile molds of the desired shape and thickness.
-
Expose the molds to UV light (e.g., 365 nm) for a sufficient duration to ensure complete crosslinking. The exposure time will depend on the UV intensity and the specific formulation.
-
After polymerization, carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted monomer and photoinitiator. This is crucial for ensuring biocompatibility.[10]
Protocol for Characterizing Swelling Ratio
Procedure:
-
After washing, blot the hydrogel to remove excess surface water and measure its swollen weight (Ws).
-
Lyophilize the hydrogel to completely remove all water and measure its dry weight (Wd).
-
Calculate the swelling ratio (Q) using the following formula:[7] Q = Ws / Wd
Protocol for Characterizing Mechanical Properties (Compressive Modulus)
Procedure:
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress.
-
The compressive modulus can be calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
Protocol for In Vitro Cytotoxicity: Extract Test
This protocol is based on ISO 10993-5 standards and evaluates the potential for leachable substances from the hydrogel to cause cytotoxicity.[11][12]
Materials:
-
TGDA hydrogels, sterilized
-
Complete cell culture medium
-
A relevant cell line (e.g., L929 fibroblasts)
-
96-well plates
-
MTT reagent
Procedure:
-
Incubate the sterilized TGDA hydrogels in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24-72 hours at 37°C to create an extract.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Remove the existing medium from the cells and replace it with the hydrogel extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubate the cells with the extract for 24-48 hours.
-
Perform an MTT assay to assess cell viability. Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[11]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Cell-Matrix Interaction and Mechanotransduction
Cells interact with the hydrogel matrix through transmembrane receptors called integrins. The mechanical properties of the hydrogel can influence cell behavior through a process called mechanotransduction. A key signaling pathway involved is the integrin-Focal Adhesion Kinase (FAK) pathway.[13][14][15][16][17]
Caption: Integrin-mediated mechanotransduction pathway.
Experimental Workflow: From Synthesis to Biocompatibility Assessment
The following workflow outlines the key steps in developing and evaluating a TGDA-based biocompatible material.
Caption: Workflow for TGDA biomaterial development.
References
- 1. Optimizing Photo-encapsulation Viability of Heart Valve Cell Types in 3D Printable Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Potential Role of Integrin α5β1/Focal Adhesion Kinase (FAK) and Actin Cytoskeleton in the Mechanotransduction and Response of Human Gingival Fibroblasts Cultured on a 3-Dimension Lactide-Co-Glycolide (3D PLGA) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seonglab.wordpress.com [seonglab.wordpress.com]
- 15. Focal adhesion kinase regulation of mechanotransduction and its impact on endothelial cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin-mediated mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the concentration of Triglycerol diacrylate for desired properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Triglycerol diacrylate (TGD) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of TGD-based materials.
Question: My final polymer is brittle and cracks easily. What could be the cause?
Answer: Brittleness in your polymer can stem from several factors related to the concentration of this compound (TGD) and the polymerization process.
-
Excessive Cross-linking: A high concentration of TGD, a cross-linking agent, can lead to a densely cross-linked polymer network.[1][2] This reduces the flexibility of the polymer chains, making the material hard but also brittle. Consider reducing the TGD concentration in your formulation.
-
Incomplete Polymerization: If the polymerization reaction is not complete, unreacted monomers can act as plasticizers, but can also create stress points within the polymer matrix, leading to cracking. Ensure your initiation system (photoinitiator or thermal initiator) is used at the correct concentration and that the curing conditions (UV exposure time, temperature) are optimal.
-
Oxygen Inhibition: For photopolymerization, oxygen present in the resin can inhibit the free radical polymerization process, leading to an under-cured and potentially brittle material.[3] To mitigate this, consider conducting the polymerization in an inert atmosphere (e.g., under nitrogen) or using a higher concentration of photoinitiator.
Question: The viscosity of my TGD-based resin is too high for my application (e.g., 3D printing). How can I reduce it?
Answer: High viscosity is a common challenge, especially in applications like direct ink writing (DIW) 3D printing.[2][4] Here are some strategies to lower the viscosity of your resin:
-
Decrease TGD Concentration: TGD's molecular structure and capacity for hydrogen bonding can significantly increase the viscosity of a resin.[2][4] Reducing the concentration of TGD is a direct way to lower the overall viscosity.
-
Incorporate a Reactive Diluent: Adding a low-viscosity reactive diluent, such as 1,6-Hexanediol diacrylate (HDDA), can effectively reduce the viscosity of the formulation while still participating in the polymerization process.[1]
-
Adjust Temperature: Gently heating the resin prior to use can temporarily reduce its viscosity. However, be cautious as elevated temperatures can also accelerate polymerization, especially if a thermal initiator is present.[2]
Question: I am observing poor cell viability in my biocompatibility studies with TGD-based hydrogels. What are the potential reasons?
Answer: Poor cell viability can be a significant concern in biomedical applications. Several factors related to your TGD formulation could be contributing to cytotoxicity:
-
Unreacted Monomers: Residual, unreacted acrylate monomers are known to be cytotoxic.[5][6] It is crucial to ensure complete polymerization of your hydrogel. Consider increasing the curing time or initiator concentration. Post-fabrication washing steps are also critical to remove any leached, unreacted components.
-
Inappropriate TGD Concentration: While TGD is considered biocompatible, very high concentrations might lead to a stiff hydrogel matrix that is not conducive to cell proliferation and viability.[2] Optimizing the TGD concentration to achieve the desired mechanical properties while maintaining a favorable environment for cells is key.
-
Purity of TGD: The purity of the TGD used can impact biocompatibility. Impurities from the synthesis process could be toxic to cells. Ensure you are using a high-purity grade of TGD suitable for biomedical applications.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and properties of this compound.
Question: What is this compound (TGD) and what are its primary applications?
Answer: this compound (TGD) is a multifunctional monomer that acts as a potent cross-linking agent in polymer systems.[1][2] Its molecular structure, which includes two acrylate functional groups, allows it to form cross-linked polymer networks when polymerized.[1] TGD is valued for its ability to enhance mechanical properties and is often derived from renewable resources like glycerol.[1] Its primary applications are in:
-
3D Printing: TGD is used as an additive in bio-based resins to improve printability and the mechanical properties of the final cured material.[2][4]
-
Biomaterials: Its biocompatibility and ability to form hydrogels make it a suitable candidate for tissue engineering scaffolds and drug delivery systems.[1][2]
-
Coatings and Adhesives: TGD is utilized in UV-curable coatings and adhesives due to its rapid curing capabilities.[1]
Question: How does the concentration of TGD affect the mechanical properties of a polymer?
Answer: The concentration of TGD, as a cross-linking agent, has a significant impact on the mechanical properties of the resulting polymer:
-
Increased Hardness and Modulus: A higher concentration of TGD leads to a higher cross-link density, resulting in a harder and stiffer material with a higher elastic modulus.[2]
-
Increased Tensile Strength: Studies have shown that adding TGD can increase the ultimate tensile strength (UTS) of a material. For instance, a composite with 3 vol% TGD showed a notable increase in UTS compared to a formulation without it.[2][7]
-
Decreased Swelling Ratio in Hydrogels: In hydrogels, a higher TGD concentration results in a more tightly cross-linked network, which restricts the amount of water the hydrogel can absorb, thereby decreasing its swelling ratio.[8]
Question: What is the role of a photoinitiator in the polymerization of TGD?
Answer: A photoinitiator is a compound that, upon absorption of light (typically UV or visible), generates reactive species (free radicals) that initiate the polymerization of monomers like TGD.[2][8] The concentration of the photoinitiator can affect the rate and extent of the polymerization reaction. It is a crucial component in photopolymerization, a common method for curing TGD-based formulations due to its speed and control.[8]
Question: Is this compound considered biocompatible?
Answer: Yes, this compound is generally considered to be biocompatible, making it a suitable material for various biomedical applications such as tissue engineering scaffolds.[1][2] However, the biocompatibility of the final polymer product is also dependent on the completeness of the polymerization reaction, as unreacted monomers can be cytotoxic.[5][6] Therefore, it is essential to ensure thorough curing and subsequent purification steps to remove any leachable components.
Quantitative Data Summary
The following tables summarize the effect of TGD concentration on various material properties based on available literature.
Table 1: Effect of TGD Concentration on Mechanical and Rheological Properties of a Bio-Based Resin for 3D Printing
| TGD Concentration (vol%) | Shear Yield Stress Increase (%) | Viscosity Increase (%) | Ultimate Tensile Strength (UTS) (MPa) | Elastic Modulus (GPa) |
| 0 | - | - | 24.8 ± 1.8 | 0.88 ± 0.06 |
| 3 | 916 | 27.6 | 32.4 ± 2.1 | 1.15 ± 0.21 |
Data adapted from a study on UV curable, bio-based nanohydroxyapatite composites.[4][7]
Table 2: Effect of Diacrylate Cross-linker Concentration on Hydrogel Swelling Properties
| Cross-linker Concentration (wt%) | Time to Reach Maximum Swelling Ratio |
| 10 | 29 hours |
| 30 | > 75 hours |
Data adapted from a study on hydrogels based on Poly (N-vinylcaprolactam) with diethylene glycol diacrylate.[8] This table illustrates the general principle that lower cross-linker concentrations lead to faster swelling.
Experimental Protocols
Protocol 1: Preparation of a TGD-Based Hydrogel via Photopolymerization
Objective: To fabricate a hydrogel with a specific concentration of TGD as a cross-linker.
Materials:
-
Base monomer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)
-
This compound (TGD)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
In a light-protected vial, dissolve the desired amount of the base monomer (e.g., 10 wt%) in PBS.
-
Add the desired concentration of TGD (e.g., 1-5 wt%) to the solution and mix thoroughly until fully dissolved.
-
Add the photoinitiator (e.g., 0.5 wt%) and mix until it is completely dissolved. The solution should be protected from light from this point onwards.
-
-
Molding and Curing:
-
Pipette the pre-polymer solution into a mold of the desired shape and dimensions (e.g., a PDMS mold).
-
Expose the mold containing the solution to UV light (365 nm) for a predetermined time (e.g., 5-15 minutes). The exposure time will depend on the light intensity and the concentration of the photoinitiator.
-
-
Post-Curing and Swelling:
-
Carefully remove the cured hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS or cell culture medium to allow it to swell to equilibrium and to wash out any unreacted components. The washing solution should be changed several times over a 24-48 hour period.
-
Protocol 2: Assessment of TGD-Based Hydrogel Biocompatibility (In Vitro Cytotoxicity)
Objective: To evaluate the cytotoxicity of a TGD-based hydrogel using a direct contact cell culture assay.
Materials:
-
TGD-based hydrogel samples (sterilized)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 24-well cell culture plates
-
Live/Dead viability/cytotoxicity assay kit
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cells into the wells of a 24-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
-
Hydrogel Placement:
-
After 24 hours, carefully place the sterilized TGD-based hydrogel samples in direct contact with the cell monolayer in the center of the wells. Include a positive control (e.g., a cytotoxic material) and a negative control (e.g., a non-toxic material or an empty well).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Viability Assessment:
-
After the incubation period, remove the hydrogel samples.
-
Wash the cells with PBS.
-
Stain the cells using the Live/Dead assay kit according to the manufacturer's instructions.
-
Observe the cells under a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Analysis:
-
Qualitatively or quantitatively assess the percentage of dead cells in the area around and under where the hydrogel was placed, compared to the negative control. A significant increase in cell death indicates potential cytotoxicity.
-
Visualizations
Caption: Experimental workflow for TGD-based hydrogel synthesis.
Caption: Troubleshooting decision tree for TGD-based formulations.
References
- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 3. Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triglycerol Diacrylate (TGDA) Polymer Mechanical Strength Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when aiming to improve the mechanical strength of Triglycerol diacrylate (TGDA) polymers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGDA) and why is it used in polymer synthesis?
This compound (TGDA) is a multifunctional monomer characterized by a glycerol backbone with two acrylate functional groups.[1] These acrylate groups are highly reactive and can participate in polymerization reactions, typically initiated by UV light or heat.[1] Due to its two reactive sites, TGDA acts as a potent cross-linking agent, forming a three-dimensional network structure within the polymer.[1][2] This cross-linked network is crucial for enhancing the mechanical properties, such as stiffness and strength, of the final material.[2] Its biocompatibility also makes it a candidate for biomedical applications like tissue engineering scaffolds.[1][2]
Q2: How does the concentration of the photoinitiator affect the mechanical properties of TGDA polymers?
The photoinitiator concentration plays a critical role in the photopolymerization process and, consequently, the final mechanical properties of the TGDA polymer. Upon exposure to UV light, the photoinitiator generates free radicals that initiate the polymerization of the acrylate groups.[2]
-
Low Concentration: An insufficient amount of photoinitiator can lead to incomplete curing, resulting in a lower crosslink density and, therefore, inferior mechanical properties.
-
Optimal Concentration: There is typically an optimal concentration range where the rate of polymerization and the final monomer conversion are maximized, leading to the best mechanical performance. For some systems, increasing the photoinitiator concentration up to a certain point (e.g., 0.5% to 1.0%) can enhance properties like compressive strength and hardness.[3][4]
-
High Concentration: Excessively high concentrations of photoinitiator do not necessarily improve and can sometimes be detrimental to mechanical properties.[5] It can lead to a very rapid surface cure that prevents light from penetrating the full depth of the sample, resulting in incomplete bulk polymerization. Additionally, unreacted photoinitiator can act as a plasticizer, potentially reducing the mechanical strength of the final polymer.
Studies on similar diacrylate systems have shown that mechanical properties like compressive strength can initially increase with photoinitiator concentration and then plateau.[3] However, the specific optimal concentration can depend on various factors, including the specific photoinitiator used, the light intensity, and the overall formulation of the resin.[5][6]
Q3: What are some common strategies to improve the mechanical strength of TGDA polymers?
Several strategies can be employed to enhance the mechanical strength of polymers based on this compound:
-
Incorporation of Nanofillers: Adding nanoparticles, such as nanoclays or nanohydroxyapatite, into the TGDA resin can significantly reinforce the polymer matrix, leading to improved tensile strength and modulus.[2][7][8] These fillers act as stress-transfer agents and can impede crack propagation.
-
Formation of Interpenetrating Polymer Networks (IPNs): An IPN consists of two or more independent polymer networks that are physically entangled on a molecular scale without covalent bonds between them.[9] By forming an IPN with a tougher polymer, the overall toughness and fracture resistance of the brittle TGDA network can be significantly improved.[9][10]
-
Copolymerization and Grafting: TGDA can be copolymerized with other monomers or grafted onto existing polymer chains.[11] This approach allows for the modification of the polymer backbone and the introduction of different functional groups, which can alter the final mechanical properties. For instance, graft copolymerization has been shown to enhance thermal properties and mechanical strength.[11]
-
Use of Reactive Diluents: Reactive diluents are low-viscosity monomers that can be added to the resin formulation to reduce viscosity for better processing. These diluents also participate in the polymerization reaction and become part of the final polymer network. The choice of reactive diluent can significantly influence the crosslink density and, consequently, the mechanical properties of the cured polymer.[12] For example, using a trifunctional acrylate monomer as a reactive diluent can increase the crosslinking density and improve the ultimate tensile strength and Young's modulus.[12]
Troubleshooting Guides
Q1: My cured TGDA polymer is brittle and fractures easily. How can I improve its toughness?
Possible Causes:
-
High Crosslink Density: While high crosslink density increases stiffness and strength, it can also lead to brittleness. TGDA, as a crosslinker, can contribute to this.
-
Homogeneous Network Structure: A uniform polymer network may not have effective mechanisms to dissipate energy from an impact, leading to crack propagation.
Solutions:
-
Form an Interpenetrating Polymer Network (IPN): Introduce a second, more flexible polymer network into the TGDA matrix. This can be achieved by swelling the TGDA network with a second monomer and initiator, followed by a second polymerization step. This creates a structure where the two networks are physically entangled, and the tougher network can help to absorb and dissipate fracture energy.[9]
-
Incorporate a Toughening Agent: Blend the TGDA resin with a flexible polymer or a rubbery phase before curing.
-
Use Reactive Diluents that Enhance Flexibility: Incorporate monofunctional or flexible difunctional acrylate monomers into the formulation. These can reduce the overall crosslink density and increase the flexibility of the polymer chains between crosslinks.[12]
Q2: The mechanical strength (e.g., tensile strength, Young's modulus) of my TGDA polymer is consistently lower than expected. What are the potential issues?
Possible Causes:
-
Incomplete Polymerization: Insufficient UV exposure (time or intensity), incorrect wavelength, or a low concentration of photoinitiator can lead to a low degree of monomer conversion and a poorly formed network.[4][6]
-
Oxygen Inhibition: Oxygen present during photopolymerization can scavenge free radicals, inhibiting the curing process, especially at the surface.
-
Inhibitors in Monomer: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These may not be fully overcome by the initiation system.
-
Poor Dispersion of Fillers: If using nanofillers, agglomeration can create stress concentration points, acting as defects and weakening the material rather than reinforcing it.[7]
Solutions:
-
Optimize Curing Conditions:
-
Minimize Oxygen Inhibition:
-
Conduct the polymerization in an inert atmosphere (e.g., under nitrogen or argon).
-
For thin films, lamination can be used to reduce oxygen exposure at the surface.
-
-
Address Inhibitors: If high inhibitor concentration is suspected, consider purification of the monomer, though this is often a last resort.
-
Improve Filler Dispersion:
-
Use surface-modified nanoparticles to improve their compatibility with the TGDA resin.
-
Employ high-shear mixing or ultrasonication to break up agglomerates and achieve a more uniform dispersion before curing.[8]
-
Q3: I am observing a tacky or uncured surface on my TGDA polymer after UV exposure. What is causing this?
Possible Cause:
-
Oxygen Inhibition: This is the most common cause of surface tackiness in free-radical photopolymerization. Oxygen in the air interacts with the initiating and propagating radicals at the surface, quenching the polymerization reaction and leaving a layer of uncured or partially cured resin.
Solutions:
-
Inert Atmosphere: As mentioned previously, curing in a nitrogen or argon environment is highly effective at eliminating oxygen inhibition.
-
Higher Light Intensity: A higher intensity can generate free radicals at a faster rate than they are consumed by oxygen, allowing polymerization to proceed.
-
Barrier Coating/Lamination: Applying a transparent barrier film (e.g., PET or PE) over the resin surface before curing can effectively block oxygen.
-
Use of Amine Co-initiators: Some photoinitiator systems, particularly Type II systems, utilize a co-initiator like a tertiary amine.[2] These amines can react with oxygen, reducing its inhibitory effect.
Quantitative Data on Mechanical Properties
The following tables summarize quantitative data on the mechanical properties of TGDA-based and related triglyceride polymers from various studies.
Table 1: Effect of TGDA Addition on the Mechanical Properties of a Bio-based Resin [2]
| TGDA Content (vol%) | Ultimate Tensile Strength (UTS) (MPa) | Elastic Modulus (GPa) |
| 0 | 24.8 ± 1.8 | 0.88 ± 0.06 |
| 3 | 32.4 ± 2.1 | 1.15 ± 0.21 |
Table 2: Mechanical Properties of Acrylated Elastomers Containing Glycerol 1,3-diglycerolate diacrylate [13]
| Property | Range of Values |
| Young's Modulus (MPa) | 7.4 - 75.9 |
| Ultimate Tensile Stress (MPa) | 2.8 - 15.7 |
| Elongation at Break (%) | 86 - 133 |
Table 3: Mechanical Properties of Composites from Acrylated Epoxidized Soybean Oil [14]
| Fiber Content (wt%) | Property | Value (MPa) |
| 35 (Glass Fiber) | Tensile Modulus | 5200 |
| Flexural Modulus | 9000 | |
| Tensile Strength | 129 | |
| Flexural Strength | 206 | |
| 50 (Glass Fiber) | Tensile Modulus | 24800 |
| Compressive Modulus | 24800 | |
| Tensile Strength | 463.2 | |
| Compressive Strength | 302.6 | |
| 20 (Hemp Fiber) | Tensile Strength | 35 |
| Tensile Modulus | 4400 |
Experimental Protocols
Protocol 1: Tensile Testing of TGDA Polymer Samples
This protocol is based on standard methods for testing the tensile properties of plastics, such as ASTM D638.[15]
1. Objective: To determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break of a cured TGDA polymer.
2. Materials and Equipment:
-
Cured TGDA polymer samples cast into a standard shape (e.g., "dog-bone" specimen).[15]
-
Universal Testing Machine (e.g., Instron) equipped with a suitable load cell (e.g., 10 kN for polymers).[16]
-
Extensometer for precise strain measurement.[17]
-
Calipers for measuring specimen dimensions.
-
Safety glasses.
3. Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured TGDA polymer according to standard dimensions (e.g., ASTM D638). Ensure the surfaces are smooth and free of defects.
-
Measure Dimensions: Using calipers, measure the width and thickness of the gauge section of each specimen at three different points and calculate the average.[16] Record these values.
-
Machine Setup:
-
Select a load cell appropriate for the expected failure load of the polymer.[16]
-
Install the grips onto the testing machine.
-
Set the crosshead speed (rate of pulling). This will depend on the specific standard being followed.
-
-
Mount Specimen:
-
Securely clamp one end of the dog-bone specimen into the top grip.
-
Adjust the position of the bottom grip and clamp the other end of the specimen, ensuring it is vertically aligned without any slack or pre-tension.
-
-
Attach Extensometer: Carefully attach the extensometer to the gauge section of the specimen.[17]
-
Run the Test:
-
Zero the load and extension readings in the testing software.
-
Begin the test. The machine will pull the specimen at the set speed until it fractures.[15]
-
The software will record the load and extension data throughout the test.
-
-
Data Analysis:
-
The software will generate a stress-strain curve.
-
From this curve, determine the following:
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
-
-
Protocol 2: Dynamic Mechanical Analysis (DMA) of TGDA Polymers
DMA is used to measure the viscoelastic properties of polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature or frequency.[18][19]
1. Objective: To determine the glass transition temperature (Tg) and characterize the viscoelastic behavior of a cured TGDA polymer.
2. Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA).
-
Rectangular bar-shaped specimens of the cured TGDA polymer with precise dimensions.
-
Liquid nitrogen for sub-ambient temperature sweeps.
-
Calipers.
3. Procedure:
-
Specimen Preparation: Prepare small, rectangular bar-shaped specimens of the cured TGDA polymer. The required dimensions will be specific to the DMA instrument and the chosen clamping fixture (e.g., single cantilever, three-point bend).[18]
-
Measure Dimensions: Accurately measure the length, width, and thickness of the specimen using calipers. Enter these dimensions into the DMA software.
-
Mount Specimen: Securely mount the specimen in the appropriate fixture within the DMA. Ensure it is clamped correctly to avoid slippage during the test.
-
Set Experimental Parameters (Temperature Sweep):
-
Temperature Range: Define the starting and ending temperatures for the scan. To determine Tg, this range should bracket the expected transition.
-
Heating Rate: A typical heating rate is 2-5 °C/minute.[20]
-
Frequency: Set a fixed oscillation frequency (e.g., 1 Hz).[18]
-
Strain/Stress Amplitude: Apply a small, oscillating strain or stress in the linear viscoelastic region of the material.
-
-
Run the Test:
-
Begin the experiment. The instrument will cool the sample to the starting temperature and then heat it at the specified rate while applying the oscillatory force and measuring the response.
-
-
Data Analysis:
-
The software will plot the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Glass Transition Temperature (Tg): The Tg can be identified by:
-
Visualizations
Caption: Workflow for developing and testing mechanically enhanced TGDA polymers.
Caption: Key strategies for enhancing the mechanical properties of TGDA polymers.
Caption: Simplified pathway of free-radical photopolymerization for TGDA.
References
- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Graft copolymerization of glycerol 1,3-diglycerolate diacrylate onto poly(3-hydroxyoctanoate) to improve physical properties and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. protolabs.com [protolabs.com]
- 16. reprap.org [reprap.org]
- 17. mdpi.com [mdpi.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
How to minimize volumetric shrinkage during Triglycerol diacrylate polymerization
Technical Support Center: Triglyceride Diacrylate Polymerization
Welcome to the technical support center for Triglyceride Diacrylate (TGDA) polymerization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing volumetric shrinkage during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is volumetric shrinkage and why does it occur during Triglyceride Diacrylate polymerization?
Volumetric shrinkage is the reduction in the overall volume of the material as it transitions from a liquid monomer to a solid polymer. This phenomenon is inherent to the polymerization of most acrylate-based resins, including Triglyceride Diacrylate. It occurs because the individual monomer molecules, which are initially spaced apart and held by weaker van der Waals forces, are brought closer together as they form shorter, stronger covalent bonds during the creation of the polymer network.[1][2] This conversion from longer intermolecular distances to shorter covalent bond lengths results in a more compact structure and a net decrease in volume.[1]
Q2: How can I modify my formulation to reduce volumetric shrinkage?
Modifying the resin formulation is a primary strategy for minimizing shrinkage. Key approaches include:
-
Increasing Filler Content: Incorporating inorganic fillers (e.g., silica, glass) or pre-polymerized organic fillers is a highly effective method. Fillers reduce the relative volume of the polymerizable resin matrix, meaning there is less material undergoing the shrinking process.[1][3] As the filler volume increases, the overall volumetric shrinkage of the composite material decreases proportionately.[1]
-
Using High Molecular Weight Monomers: Larger monomers have a lower concentration of reactive double bonds per unit volume compared to smaller monomers. Polymerizing fewer reactive sites to form the network results in less overall shrinkage.[4]
-
Incorporating Ring-Opening Monomers: Monomers like siloranes or vinylcyclopropanes (VCPs) can be added to the formulation. These molecules undergo ring-opening polymerization, a process that involves a local volumetric expansion.[1][5][6] This expansion can partially or fully compensate for the shrinkage caused by the acrylate polymerization.[7]
-
Adding Chain Transfer Agents (CTAs): Addition-Fragmentation Chain Transfer (AFCT) agents can be introduced to the system.[8] These agents delay the "gel point"—the stage where the polymer network becomes a solid and can no longer flow to relieve stress. By delaying this point to a higher degree of monomer conversion, more shrinkage occurs while the material is still in a flowable state, significantly reducing the final shrinkage stress.[5][6][8]
Q3: What processing techniques can I implement to minimize shrinkage during my experiments?
Adjusting the polymerization process, particularly the curing protocol, can significantly impact shrinkage and stress.
-
Incremental Layering: Instead of curing the entire volume at once, the resin can be applied and cured in thin layers (typically 2 mm or less).[3][7] This reduces the volume of material shrinking in a single step and helps manage stresses, especially in constrained geometries.[1]
-
Soft-Start or Ramped Curing: This technique involves beginning the polymerization with a low-intensity light and gradually increasing it to full intensity.[1][3] This slows down the initial reaction rate, extending the time before the gel point and allowing for more stress relaxation.[8]
-
Pulse-Delay Curing: This method involves applying the curing light in short bursts with a delay period in between. For example, an initial 10-second exposure can be followed by a 10-second delay before the final, longer exposure.[1][3] The delay allows the polymer network to relax before the reaction is completed, reducing internal stresses.
Q4: What is the "gel point" and why is it critical for managing shrinkage stress?
The gel point is the critical moment during polymerization when the liquid resin transitions into a solid, cross-linked network. Before the gel point, the material can flow like a viscous liquid, and any shrinkage that occurs can be compensated for by this flow, preventing stress buildup.[9] After the gel point, the material becomes rigid and can no longer flow. Any subsequent shrinkage is constrained, leading to the development of internal shrinkage stress.[9] Strategies that delay the gel point to a higher monomer conversion, such as using AFCT agents or employing a "soft-start" curing technique, are effective because they allow more of the total shrinkage to occur in the pre-gel, flowable phase, thereby minimizing the final stress in the solid polymer.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during Triglyceride Diacrylate polymerization.
| Problem | Potential Cause | Recommended Solution(s) |
| Excessive Volumetric Shrinkage | High concentration of reactive monomer groups in the formulation. | 1. Increase the volume fraction of inorganic or pre-polymerized organic fillers.[1][10] 2. Introduce a co-monomer with a higher molecular weight to reduce the overall concentration of reactive sites.[4] 3. Incorporate ring-opening monomers (e.g., VCPs) to compensate for shrinkage.[5][6] |
| Warping or Cracking in the Final Polymer | High internal stress caused by rapid, uncontrolled polymerization. | 1. Implement a "soft-start" or "ramped" curing protocol to slow the reaction rate.[1] 2. Use a "pulse-delay" curing technique to allow for stress relaxation.[3] 3. Add an Addition-Fragmentation Chain Transfer (AFCT) agent to the formulation to delay the gel point and reduce stress.[6][8] |
| Poor Adhesion or Gap Formation at Interfaces | Shrinkage stress is stronger than the adhesive bond, causing the polymer to pull away from a bonded surface. | 1. If applicable, use an incremental layering technique to reduce the stress generated in each curing step.[7] 2. Apply a stress-absorbing liner with a low elastic modulus at the interface before applying the bulk material.[3][7] 3. Modify the formulation to inherently reduce shrinkage stress (see solutions for warping/cracking). |
Quantitative Data on Shrinkage Reduction
The following table summarizes quantitative data from various studies on the effectiveness of different shrinkage reduction strategies.
| Method | Parameter Changed | Observed Reduction in Volumetric Shrinkage | Key Mechanism & Notes |
| Increasing Filler Content | Filler volume fraction | A resin matrix like BIS-GMA/TEGDMA can shrink by 5-12%, whereas a composite with high filler loading shrinks by only 2-3%.[1] | Reduces the volume of polymerizable material. The effect on stress depends on system compliance.[11] |
| Addition of Pre-polymerized Nanogels | Addition of 40 wt% reactive nanogel particles to a TEGDMA monomer. | Shrinkage was reduced by 37% (from 6.69% to 4.28%).[12] | The nanogels act as pre-shrunk fillers, reducing the active monomer volume. This method also proportionally reduces shrinkage stress.[12] |
| Addition of AFCT Agents | Introduction of an Addition-Fragmentation Chain Transfer (AFCT) monomer into an acrylate network. | While direct shrinkage reduction is modest, shrinkage stress is significantly reduced (e.g., by 45% with 20 wt% nanogel).[8][12] | Delays the gel point to a higher conversion, allowing stress relaxation to occur while the material is still flowable.[5][6] |
| Ring-Opening Monomers | Replacing standard acrylate monomers with vinylcyclopropanes (VCPs). | These systems exhibit inherently lower volumetric shrinkage and stress compared to pure acrylate systems.[5] | The ring-opening mechanism produces a local volume expansion that counteracts the shrinkage from chain-growth polymerization.[1] |
Experimental Protocols
Protocol 1: Measurement of Volumetric Shrinkage via Hydrostatic Weighing
This protocol is based on Archimedes' principle to determine the volume of a sample before and after polymerization by measuring its weight in air and in a liquid of known density.
Materials:
-
Analytical balance (accurate to 0.01 mg) with a hydrostatic weighing kit.
-
Distilled water (or another liquid of known density that does not swell the polymer).
-
Uncured Triglyceride Diacrylate resin.
-
Polymerization setup (e.g., UV light source).
-
Small sample molds.
Methodology:
-
Prepare a sample of the uncured resin in a mold of known dimensions.
-
Weigh the uncured sample in air (M_air_initial).
-
Submerge the sample in distilled water and weigh it while submerged (M_water_initial). Ensure no air bubbles are attached.
-
Calculate the initial volume (V_initial) using the formula: V_initial = (M_air_initial - M_water_initial) / ρ_water (where ρ_water is the density of water at the measurement temperature).
-
Polymerize the sample according to your experimental procedure.
-
Allow the sample to return to the measurement temperature.
-
Weigh the now-cured polymer sample in air (M_air_final).
-
Weigh the cured sample while submerged in distilled water (M_water_final).
-
Calculate the final volume (V_final) using the formula: V_final = (M_air_final - M_water_final) / ρ_water
-
Calculate the percentage of volumetric shrinkage (%S) as follows:[13] %S = [(V_initial - V_final) / V_initial] x 100
Protocol 2: Implementation of a Pulse-Delay Curing Technique
This protocol describes a method for light-curing that introduces a delay to reduce shrinkage stress.
Materials:
-
Uncured Triglyceride Diacrylate resin sample.
-
Programmable or manually operated light-curing unit.
-
Timer.
Methodology:
-
Position the sample for curing.
-
Initial Pulse: Expose the sample to the curing light for a short duration (e.g., 10 seconds) at a standardized distance (e.g., 1 cm).[1][3]
-
Delay Period: Turn off the light source and allow the sample to rest for a defined period (e.g., 10-60 seconds) in the dark. This allows for molecular rearrangement and stress relaxation.
-
Final Cure: Reposition the light source in direct contact with the sample (or as per standard protocol) and expose it to a final, longer curing cycle (e.g., 20-40 seconds) to ensure a complete reaction.[1][3]
-
Evaluate the sample for shrinkage stress indicators (e.g., warping, marginal gap formation) and compare it to a continuously cured control sample.
Visualizations
Below are diagrams illustrating key concepts and workflows for managing polymerization shrinkage.
Caption: Troubleshooting workflow for addressing high polymerization shrinkage.
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 4. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 5. Enhanced reduction of polymerization-induced shrinkage stress via combination of radical ring opening and addition fragmentation chain transfer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01540F [pubs.rsc.org]
- 6. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 7. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an Addition-Fragmentation-Chain Transfer Monomer in Di(meth)acrylate Network Formation to Reduce Polymerization Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Prepolymerized Particle Size and Polymerization Kinetics on Volumetric Shrinkage of Dental Modeling Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Filler Types and Content on Shrinkage Behavior of Polypropylene Composites [journal.rubber.or.kr]
- 11. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of polymerization shrinkage and stress in nanogel-modified monomer and composite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage and stability of Triglycerol diacrylate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Triglycerol diacrylate (TGD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGD) and what are its primary applications?
A1: this compound (TGD) is a multifunctional monomer with the molecular formula C₁₅H₂₄O₉.[1] Its structure consists of a triglycerol backbone with two acrylate groups, making it highly reactive and capable of forming crosslinked polymer networks.[1] Due to its biocompatibility and ability to form hydrogels, TGD is extensively used in biomedical applications such as tissue engineering scaffolds, as well as in UV-curable coatings, adhesives, and 3D printing.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability and prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[2] It is crucial to store TGD in a tightly sealed container under an inert atmosphere to protect it from light and moisture.[1]
Q3: Why is an inhibitor added to this compound?
A3: this compound is prone to spontaneous polymerization, especially when exposed to heat or light.[1][3] Polymerization inhibitors are added to scavenge free radicals that initiate the polymerization process, thus ensuring the monomer's stability during storage and transport.[3] A common inhibitor used in commercial TGD is monomethyl ether hydroquinone (MEHQ), typically at a concentration of 1,000 ppm.[2]
Q4: What is the shelf-life of this compound?
A4: The typical shelf-life of this compound is 6 months from the date of receipt when stored under the recommended conditions.[3] Prolonged storage, especially at temperatures above 38°C (100°F), should be avoided as it can compromise product quality.[3]
Q5: Is this compound sensitive to light?
A5: Yes, TGD is sensitive to light, particularly UV light, which can initiate polymerization.[1] Therefore, it should always be stored in an opaque or amber-colored container to prevent light exposure.
Q6: What are the potential degradation pathways for this compound?
A6: The primary degradation pathways for TGD are premature polymerization and hydrolysis. Polymerization can be initiated by heat, light, or contaminants, leading to an increase in viscosity and eventual solidification.[1][3] Hydrolysis can occur in the presence of moisture, breaking down the ester bonds to form triglycerol and acrylic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Increased Viscosity or Gelation | Premature polymerization due to: - Improper storage (high temperature, light exposure). - Depletion of inhibitor. - Contamination with initiators (e.g., radicals, peroxides). | - Verify storage conditions (temperature, light exclusion). - If viscosity has slightly increased, check inhibitor concentration (if possible) and consider adding a compatible inhibitor. - If gelation has occurred, the product is likely unusable and should be disposed of according to safety guidelines. |
| Cloudy Appearance or Phase Separation | Hydrolysis due to moisture contamination. | - Centrifuge a small sample to see if a separate aqueous layer forms. - If hydrolysis is suspected, the material's purity should be tested (e.g., via HPLC or FTIR) before use. - Ensure containers are tightly sealed and consider using a desiccator for storage. |
| Inconsistent Experimental Results | - Inconsistent material quality due to improper storage. - Partial polymerization of the monomer. | - Always use TGD from a properly stored, unexpired batch. - Before use, visually inspect the material for any signs of degradation. - Perform quality control tests (e.g., viscosity, FTIR) on new batches to ensure consistency. |
| Slow or Incomplete Polymerization during Experiment | - Insufficient initiator concentration. - Presence of excess inhibitor. - Low reaction temperature. | - Optimize initiator concentration. - If excess inhibitor is suspected, purification may be necessary, though this can be challenging. - Ensure the reaction temperature is appropriate for the chosen initiator system. |
Experimental Protocols
Protocol 1: Visual Inspection and Viscosity Measurement
Objective: To perform a quick quality check of this compound.
Methodology:
-
Visual Inspection: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. Visually inspect the TGD for any signs of cloudiness, phase separation, or gel particles. The liquid should be clear and homogeneous.
-
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the TGD at a controlled temperature (e.g., 25°C).
-
Compare the measured viscosity to the certificate of analysis (CoA) provided by the manufacturer. A significant increase in viscosity may indicate premature polymerization.
-
Protocol 2: Stability Assessment using Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To detect chemical changes in this compound, such as hydrolysis or polymerization.
Methodology:
-
Obtain an FTIR spectrum of a fresh, properly stored TGD sample to use as a reference.
-
Characteristic peaks for TGD include:
-
C=O stretching (ester): ~1725 cm⁻¹
-
C=C stretching (acrylate): ~1635 cm⁻¹ and ~810 cm⁻¹ (C-H out-of-plane bend)
-
O-H stretching (hydroxyl groups): broad peak around 3400 cm⁻¹
-
-
To assess a stored sample, acquire its FTIR spectrum under the same conditions.
-
Analysis:
-
A decrease in the intensity of the acrylate peaks (e.g., ~1635 cm⁻¹, ~810 cm⁻¹) can indicate that polymerization has occurred.
-
The appearance or broadening of the O-H peak around 3400 cm⁻¹ and potential shifts in the C=O peak may suggest hydrolysis.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect degradation products.
Methodology:
-
Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile or methanol is typically used.
-
Column: A C18 reverse-phase column is commonly employed.
-
Detector: A UV detector set at a wavelength where the acrylate group absorbs (e.g., ~210 nm).
-
Sample Preparation: Dissolve a known concentration of TGD in the mobile phase.
-
Injection and Analysis: Inject the sample and run the HPLC method. The retention time of the main TGD peak can be compared to a standard. The appearance of new peaks may indicate the presence of impurities or degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of spontaneous polymerization and degradation reactions. |
| Light | Store in an opaque or amber container | Prevents light-induced polymerization. |
| Atmosphere | Inert gas (e.g., nitrogen, argon) | Prevents oxidation and moisture contamination. |
| Container | Tightly sealed | Prevents exposure to moisture and atmospheric oxygen. |
| Inhibitor | Presence of an inhibitor (e.g., MEHQ) is crucial | Scavenges free radicals to prevent premature polymerization. |
Table 2: Effect of Storage Temperature on Triglyceride Stability (General Data)
| Temperature | Stability | Potential Issues |
| -20°C | Generally stable | May increase viscosity, requiring warming before use. |
| 2-8°C | Optimal | Best balance of stability and ease of handling. |
| Room Temperature (~25°C) | Short-term stability may be acceptable, but long-term storage is not recommended. | Increased risk of spontaneous polymerization over time. |
| >38°C | Poor stability | Significant risk of rapid polymerization and degradation. |
Note: This table provides general guidance based on triglyceride stability studies. Specific stability data for TGD may vary.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
Caption: Simplified reaction pathways for this compound.
References
Technical Support Center: Enhancing the Biocompatibility of Triglycerol Diacrylate (TGDA) for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Triglycerol diacrylate (TGDA) and its hydrogel formulations in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TGDA) and why is it used in biomedical applications? A1: this compound (TGDA) is a multifunctional monomer composed of a triglycerol backbone with two polymerizable acrylate groups. Its glycerol-based structure suggests inherent biocompatibility, and its ability to form crosslinked hydrogels makes it a candidate for biomedical applications like tissue engineering scaffolds and drug delivery systems.
Q2: What are the primary biocompatibility concerns with TGDA? A2: The main concerns stem from potential impurities from synthesis, such as residual acrylic acid, catalysts, or inhibitors (e.g., monomethyl ether hydroquinone), and unreacted monomer leaching from the polymerized hydrogel. Acrylate monomers are known to potentially cause cytotoxicity. Incomplete polymerization can lead to the release of these unreacted monomers into the surrounding tissue.
Q3: Is TGDA biodegradable? A3: Diacrylate-based hydrogels, such as the related poly(ethylene glycol) diacrylate (PEGDA), are known to be susceptible to slow degradation in vivo. The primary mechanism is believed to be the hydrolysis of the ester linkages in the acrylate groups, leading to a progressive loss of mechanical integrity. Glycerol-based polyesters have also been shown to be absorbable in vivo.
Q4: What are the standard biocompatibility tests I should consider for a TGDA-based implant? A4: For an implantable device, a range of biocompatibility tests are recommended by standards like ISO 10993. The "Big Three" tests—cytotoxicity, sensitization, and irritation—are required for most medical devices. For implants, additional endpoints such as systemic toxicity, genotoxicity, and implantation studies are necessary to evaluate the local tissue response over time.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with TGDA hydrogels.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High in vitro cytotoxicity observed (e.g., cell viability <70%). | 1. Residual Impurities: Presence of unreacted acrylic acid, synthesis catalysts, or inhibitors in the commercial TGDA monomer. 2. Leachable Monomers: Incomplete crosslinking of the hydrogel, leading to the release of unreacted TGDA. 3. Incorrect Extract Concentration: The concentration of the hydrogel extract used in the assay may be too high. | 1. Purify Monomer: Implement a purification protocol for the TGDA monomer before hydrogel synthesis (See Protocol 1). 2. Optimize Polymerization: Increase photoinitiator concentration, extend UV exposure time, or switch to a more efficient initiation system to maximize crosslinking density. 3. Post-synthesis Washing: Wash the polymerized hydrogel extensively in sterile PBS or culture medium to remove unreacted components before cell exposure. 4. Adjust Assay: Perform a dose-response experiment using serial dilutions of the hydrogel extract as per ISO 10993-5. |
| Severe inflammatory response post-implantation (e.g., high macrophage density, lack of tissue integration). | 1. Material Impurities: Leachables from the hydrogel (monomers, oligomers, initiator fragments) are causing a foreign body response. 2. Sterilization Issues: The chosen sterilization method may have altered the hydrogel's chemical structure or introduced contaminants. 3. Mechanical Mismatch: A very stiff hydrogel can lead to chronic inflammation at the implant site. 4. Degradation Products: Acidic degradation products (like acrylic acid) could be lowering the local pH and causing irritation. | 1. Purify & Wash: Ensure the monomer is purified (Protocol 1) and the final hydrogel is thoroughly washed. 2. Validate Sterilization: Choose a compatible sterilization method. For thermosensitive hydrogels, sterile filtration of the precursor solution or ethylene oxide treatment is often preferred over autoclaving. 3. Tune Mechanics: Adjust the TGDA concentration or crosslinking density to better match the mechanical properties of the target tissue. 4. Assess Degradation: Characterize the in vitro and in vivo degradation rate and analyze degradation byproducts (See Protocol 4). |
| Hydrogel degrades too quickly or too slowly in vivo. | 1. Crosslink Density: Low crosslinking leads to faster degradation; high crosslinking slows it down. 2. Hydrolytic Environment: The in vivo environment (e.g., presence of esterase enzymes) can accelerate ester hydrolysis compared to in vitro PBS conditions. 3. Formulation: The concentration of TGDA in the hydrogel formulation directly impacts the network density. | 1. Modify Crosslinking: Adjust initiator concentration and/or UV exposure time to control the extent of polymerization. 2. Change TGDA Concentration: Increase the weight percentage of TGDA in the prepolymer solution to create a denser, more slowly degrading network, or decrease it for faster degradation. 3. Conduct Pilot Study: Perform a pilot in vivo study to establish the degradation profile in the target tissue (See Protocol 4). Compare with in vitro degradation in a simulated physiological fluid. |
| Poor cell infiltration and tissue integration. | 1. Small Pore Size: A highly dense hydrogel network can physically prevent host cells from migrating into the scaffold. 2. Lack of Bioactive Cues: The hydrogel is bio-inert and lacks cell adhesion motifs. 3. Chronic Inflammation: A persistent inflammatory capsule (fibrosis) can form around the implant, preventing integration. | 1. Increase Porosity: Use a porogen (e.g., salt leaching), gas foaming, or adjust the polymerization conditions to create larger pores. 2. Incorporate Adhesion Ligands: Co-polymerize TGDA with monomers containing cell adhesion peptides (e.g., RGD sequences). 3. Resolve Inflammation: Address the root causes of inflammation as described above (purity, sterilization, mechanics). |
Supporting Data
Quantitative data on TGDA is limited in published literature. The following tables provide context on biocompatibility testing and representative data from related materials.
Table 1: Biocompatibility Evaluation Endpoints for Implant Devices (Based on ISO 10993-1 Recommendations)
| Biological Effect | Test Category | Rationale for TGDA Hydrogels |
| Cytotoxicity | In Vitro | Assesses cell death caused by leachable materials (e.g., unreacted monomer, impurities). A fundamental first step. |
| Sensitization | In Vivo | Determines the potential for an allergic or hypersensitivity reaction after repeated exposure. |
| Irritation | In Vivo | Evaluates local irritation (e.g., intracutaneous reactivity) upon initial contact with tissue. |
| Systemic Toxicity (Acute) | In Vivo | Assesses potential toxicity in distant organs shortly after implantation. |
| Genotoxicity | In Vitro / In Vivo | Evaluates the potential of leachable substances to damage cellular DNA. |
| Implantation | In Vivo | Characterizes the local pathological effects on living tissue at the implant site over time (e.g., inflammation, fibrosis, degradation). |
| Hemocompatibility | In Vitro / In Vivo | Required if the hydrogel will be in contact with blood; assesses effects on blood components. |
Table 2: Example In Vivo Degradation Data for Diacrylate-Based Hydrogels (Note: Data is for Poly(ethylene glycol) diacrylate (PEGDA) and should be used as a reference only. Degradation of TGDA may vary.)
| Hydrogel Formulation | Animal Model | Implantation Site | Time Point | Metric | Result | Source |
| 10% w/v PEGDA (10 kDa) | Rat | Subcutaneous Cage | 12 weeks | Swelling Ratio | Increased ~8% per week | |
| 10% w/v PEGDA (10 kDa) | Rat | Subcutaneous Cage | 12 weeks | Compressive Modulus | Decreased ~6% per week | |
| 30 wt% PEGDA Nanoparticles | N/A (in vitro) | pH 7.4 Buffer | 7 days | Mass Loss | ~40% | |
| 30 wt% PEGDA Bulk Hydrogel | N/A (in vitro) | pH 7.4 Buffer | 21+ days | Mass Loss / Swelling | No significant change |
Table 3: Example Presentation of In Vitro Cytotoxicity Data (This is a hypothetical example to illustrate data presentation.)
| Material / Extract Concentration | Mean Cell Viability (%) ± SD | Result (per ISO 10993-5) |
| Negative Control (HDPE) | 100% ± 4.5% | Non-cytotoxic |
| Positive Control (Latex) | 25% ± 6.2% | Cytotoxic |
| Unpurified TGDA Hydrogel (100% Extract) | 55% ± 8.1% | Cytotoxic |
| Purified TGDA Hydrogel (100% Extract) | 92% ± 5.7% | Non-cytotoxic |
| Purified TGDA Hydrogel (50% Extract) | 98% ± 4.9% | Non-cytotoxic |
Experimental Protocols
Protocol 1: General Purification of Commercial TGDA Monomer
Disclaimer: This is a general guideline. Specific conditions may need to be optimized.
-
Objective: To remove acidic impurities (e.g., acrylic acid) and inhibitors.
-
Materials: this compound (technical grade), Dichloromethane (DCM), 5% Sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄), 4-Methoxyphenol (MEHQ) inhibitor, rotary evaporator.
-
Procedure:
-
Dissolve TGDA monomer in DCM at a 1:3 v/v ratio in a separatory funnel.
-
Add an equal volume of 5% NaHCO₃ solution to the funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the NaHCO₃ wash two more times.
-
Wash the organic layer with an equal volume of brine solution to remove residual water. Drain and discard the aqueous layer.
-
Transfer the organic layer to a flask and add anhydrous MgSO₄ to dry the solution. Swirl and let it sit for 15-20 minutes.
-
Filter the solution to remove the MgSO₄.
-
Add a small amount of inhibitor (e.g., MEHQ, ~200 ppm) to prevent spontaneous polymerization.
-
Remove the DCM solvent using a rotary evaporator at a low temperature (<40°C).
-
Store the purified monomer at 2-8°C in a dark, sealed container.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay via Extract Method)
This protocol is based on ISO 10993-5 guidelines.
-
Objective: To assess the cytotoxicity of leachable substances from a polymerized TGDA hydrogel.
-
Materials: Polymerized and sterilized TGDA hydrogel, L929 fibroblast cell line, complete culture medium (e.g., MEM with 10% FBS), 96-well plates, MTT reagent (5 mg/mL in PBS), DMSO, positive control material (e.g., latex), negative control material (e.g., high-density polyethylene).
-
Procedure:
-
Prepare Extracts: Incubate the TGDA hydrogel, positive control, and negative control materials in complete culture medium at a surface area-to-volume ratio of 3 cm²/mL. Place in a sterile incubator at 37°C for 24 hours. This medium is now the "100% extract".
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the old medium from the cells. Replace it with the prepared 100% extracts. Also, prepare serial dilutions (e.g., 50%, 25%) of the extracts with fresh medium and add to separate wells. Include an untreated cell control (fresh medium only).
-
Incubation: Incubate the treated cells for 24 hours at 37°C.
-
MTT Assay:
-
Remove the extract-containing medium from each well.
-
Add 50 µL of MTT solution (diluted to 0.5-1.0 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals form.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A reduction in viability by more than 30% is considered a cytotoxic effect.
-
Protocol 3: Sterilization of TGDA Hydrogels
-
Objective: To sterilize the TGDA hydrogel or its components for in vivo use without compromising its properties.
-
Method 1: Sterile Filtration of Precursor Solution (Recommended)
-
When to use: For photopolymerizable hydrogels prepared from liquid components. This is the least harsh method.
-
Procedure:
-
Prepare the TGDA and photoinitiator solution in a sterile environment (e.g., biosafety cabinet).
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected container (e.g., an amber vial).
-
Polymerization (e.g., via UV light) must then be carried out under aseptic conditions.
-
-
-
Method 2: Ethylene Oxide (EtO) Gas Sterilization
-
When to use: For pre-formed, porous, or lyophilized hydrogel scaffolds.
-
Procedure:
-
Package the dry hydrogel scaffold in a gas-permeable bag (e.g., Tyvek).
-
Send to a facility for a validated EtO sterilization cycle.
-
Crucially: After sterilization, the hydrogel must undergo an extensive aeration/degassing period (can be several days) to remove residual EtO, which is highly toxic.
-
-
-
Methods to Avoid for TGDA:
-
Autoclaving (Steam Sterilization): High heat can cause premature degradation of the ester bonds or uncontrolled polymerization.
-
Gamma Irradiation: High-energy radiation can cause chain scission or additional crosslinking, unpredictably altering the hydrogel's mechanical properties and degradation profile.
-
Protocol 4: In Vivo Biocompatibility and Degradation Assessment (Subcutaneous Implantation)
-
Objective: To evaluate the local tissue response and degradation profile of the TGDA hydrogel over time.
-
Materials: Sterilized TGDA hydrogels, appropriate animal model (e.g., Sprague-Dawley rat), surgical tools, anesthesia, histology reagents (formalin, ethanol series, xylene, paraffin), H&E stain, Masson's Trichrome stain, anti-CD68 antibody (for macrophages).
-
Procedure:
-
Implantation: Under anesthesia and aseptic conditions, make a small incision on the dorsum of the rat. Create a subcutaneous pocket and implant the sterile hydrogel. Suture the incision.
-
Explantation: At predetermined time points (e.g., 1, 4, 8, and 12 weeks), euthanize a cohort of animals. Carefully excise the hydrogel implant along with the surrounding tissue capsule.
-
Sample Processing:
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the samples through a graded ethanol series for dehydration, clear with xylene, and embed in paraffin wax.
-
Section the paraffin blocks into 5 µm thick slices using a microtome.
-
-
Histological Staining:
-
Hematoxylin and Eosin (H&E): To assess the general tissue morphology, cell infiltration, and inflammatory response (presence of neutrophils, lymphocytes, macrophages).
-
Masson's Trichrome: To visualize collagen deposition and assess the thickness of the fibrotic capsule formed around the implant.
-
Immunohistochemistry (IHC): Use an anti-CD68 or anti-F4/80 antibody to specifically stain for and quantify macrophages at the implant site, providing a measure of the foreign body response.
-
-
Analysis:
-
Biocompatibility: Qualitatively and quantitatively assess the thickness of the fibrous capsule and the density of inflammatory cells at the implant interface at each time point.
-
Degradation: Measure the remaining dimensions or weight of the explanted hydrogel. Assess structural changes and loss of integrity from the histological images.
-
-
Visualizations
Caption: Troubleshooting workflow for in vivo biocompatibility issues with TGDA hydrogels.
Caption: Impact of impurities on the host inflammatory response to TGDA hydrogels.
Validation & Comparative
A Comparative Guide to Triglycerol Diacrylate and Glycerol Dimethacrylate in Dental Resins
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical determinant of the final properties of dental restorative materials. This guide provides a detailed comparison of two glycerol-based monomers: Triglycerol diacrylate (TGD) and Glycerol dimethacrylate (GDM). While direct comparative studies are limited, this document synthesizes available experimental data on their performance characteristics to aid in informed material selection and development.
Chemical Structures
The chemical structures of this compound and Glycerol dimethacrylate are fundamental to their function as crosslinking agents in dental resin matrices.
Performance Characteristics
The performance of dental resins is largely dictated by the properties of their constituent monomers. This section compares the available data on the polymerization kinetics, mechanical properties, and biocompatibility of TGD and GDM.
This compound (TGD)
This compound is a multifunctional monomer that has shown potential in specialized polymer systems, including bio-based resins for 3D printing. Its structure allows for significant cross-linking and hydrogen bonding.
Polymerization Kinetics: TGD undergoes free-radical polymerization, which can be initiated by photoinitiators (UV or visible light) or thermal initiators. The presence of two acrylate functional groups enables the formation of a crosslinked polymer network.
Mechanical Properties: The inclusion of TGD in resin formulations has been shown to enhance mechanical properties. For instance, in a study involving a bio-based resin for Direct Ink Writing (DIW) 3D printing, the addition of TGD significantly improved the ultimate tensile strength (UTS) and elastic modulus of the cured material.
Table 1: Effect of this compound (TGD) on Resin Properties
| Property | Resin without TGD | Resin with 3 vol% TGD |
|---|---|---|
| Ultimate Tensile Strength (UTS) | Data not available in direct comparison | Notable increase |
| Elastic Modulus | Data not available in direct comparison | Notable increase |
Note: Data is qualitative as the direct comparative values were not provided in the source.
Glycerol Dimethacrylate (GDM)
Glycerol dimethacrylate is a hydrophilic dimethacrylate monomer that has been investigated as a potential replacement for 2-hydroxyethyl methacrylate (HEMA) in dental adhesives.
Polymerization Kinetics: Studies have suggested that GDM can provide better polymerization in simplified adhesives compared to HEMA. This is attributed to GDM having two methacrylate functional groups, which can lead to a more crosslinked and stable polymer network.
Mechanical Properties: GDM has been shown to improve the mechanical properties of dental adhesives. In a comparative study with HEMA, GDM-containing adhesives exhibited a higher elastic modulus.
Table 2: Comparison of Properties of Adhesives Containing HEMA vs. GDM
| Property | HEMA-containing Adhesive | GDM-containing Adhesive |
|---|---|---|
| Elastic Modulus | Lower | Higher |
| Water Sorption | Higher | Lower |
| Water Solubility | Higher | Lower |
| Dentin Adhesion after Aging | Significant drop | More stable |
Note: This table presents a qualitative comparison based on the findings of a study comparing HEMA and GDM in simplified adhesives.
Biocompatibility: The replacement of HEMA with GDM is partly motivated by the desire to reduce the potential for adverse biological reactions associated with HEMA. While specific cytotoxicity data for GDM is not provided in the search results, its potential for creating a more stable, less water-sorbent polymer network could imply improved biocompatibility due to reduced leaching of unreacted monomers.
Experimental Protocols
Standardized testing protocols are crucial for the reliable evaluation and comparison of dental materials. The following are detailed methodologies for key experiments.
Determination of Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that quantifies the extent of polymerization in a dental resin.
Methodology:
-
Sample Preparation: A small amount of the uncured resin paste is placed between two polyethylene films and pressed into a thin, uniform layer.
-
FTIR Analysis of Uncured Sample: The spectrum of the uncured sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The absorbance peak height of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are measured.
-
Curing: The sample is then light-cured for a specified time (e.g., 20 or 40 seconds) using a dental curing unit with a defined light intensity.
-
FTIR Analysis of Cured Sample: The FTIR spectrum of the cured sample is recorded.
-
Calculation: The degree of conversion (DC) is calculated based on the reduction in the ratio of the aliphatic C=C peak absorbance to the internal standard peak absorbance before and after curing.[1][2]
Flexural Strength Testing (ISO 4049)
Flexural strength is a measure of a material's resistance to bending forces and is a key indicator of its durability in the oral environment.[3]
Methodology:
-
Specimen Preparation: Bar-shaped specimens of the cured resin composite are prepared with standardized dimensions (e.g., 25 mm x 2 mm x 2 mm) as specified in ISO 4049.[4][5]
-
Conditioning: The specimens are typically stored in water at 37°C for 24 hours before testing.
-
Three-Point Bending Test: The specimen is placed on two supports with a defined span length. A load is applied to the center of the specimen at a constant crosshead speed until it fractures.[3][4]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.[6]
Cytotoxicity Testing (ISO 10993-5)
Cytotoxicity tests are essential for evaluating the potential of a dental material to cause harm to living cells.
Methodology:
-
Extract Preparation: Cured samples of the dental resin are incubated in a cell culture medium for a specific period (e.g., 24 hours) to allow any leachable components to diffuse into the medium, as outlined in ISO 10993-12.
-
Cell Culture: A specific cell line, such as L929 mouse fibroblasts, is cultured in 96-well plates.[7]
-
Exposure: The culture medium is replaced with the prepared extracts of the dental material.
-
Viability Assay (e.g., MTT Assay): After a 24-hour exposure period, the cell viability is assessed. In the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the cells. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Quantification: The amount of formazan produced, which is proportional to the number of viable cells, is measured using a spectrophotometer. The results are expressed as a percentage of the viability of control cells that were not exposed to the material extracts.[7][8]
Conclusion
Both this compound and Glycerol dimethacrylate show promise as components in dental resin formulations. The available data suggests that TGD can enhance the mechanical properties of resins, while GDM may offer advantages in polymerization and stability over commonly used hydrophilic monomers like HEMA. However, a significant gap exists in the literature regarding direct, quantitative comparisons of these two monomers under identical experimental conditions.
For researchers and developers, this guide highlights the potential of these glycerol-based monomers and underscores the necessity for future head-to-head studies to fully elucidate their comparative performance. Such research would enable a more definitive selection of the optimal monomer for specific dental applications, ultimately leading to the development of more durable and biocompatible restorative materials.
References
- 1. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Resins for Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 8. mdpi.com [mdpi.com]
Comparative analysis of Triglycerol diacrylate and other diacrylate crosslinkers
In the realms of drug development, tissue engineering, and advanced material science, the selection of an appropriate crosslinking agent is a critical determinant of final product performance. Diacrylate crosslinkers, a versatile class of monomers, are widely utilized to form robust polymer networks. This guide provides a detailed comparative analysis of Triglycerol diacrylate (TGDA) and other prevalent diacrylate crosslinkers, including Poly(ethylene glycol) diacrylate (PEGDA), 1,6-Hexanediol diacrylate (HDDA), and Bisphenol A ethoxylate diacrylate (BPAEDA). The objective is to furnish researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal crosslinker for their specific application.
Understanding Diacrylate Crosslinkers: Structure and Function
Diacrylates are monomers featuring two acrylate functional groups, which enable them to form crosslinked polymer networks through polymerization, typically initiated by free radicals generated by UV light or heat.[1][2] This process of photopolymerization is foundational in applications ranging from hydrogel formation for drug delivery and tissue engineering to the fabrication of biocompatible coatings and 3D printing resins.[1][3][4] The chemical structure of the core molecule separating the two acrylate groups dictates the physical, mechanical, and biological properties of the resulting polymer network.
Comparative Overview of Key Diacrylate Crosslinkers
This guide focuses on a comparative analysis of the following diacrylate crosslinkers:
-
This compound (TGDA): A biocompatible and hydrophilic crosslinker known for its ability to form hydrogels and enhance the mechanical properties of bio-based resins.[1][5]
-
Poly(ethylene glycol) diacrylate (PEGDA): A widely used, highly hydrophilic, and biocompatible crosslinker, available in various molecular weights, allowing for tunable properties in hydrogels for drug delivery and tissue engineering.[3][6][7]
-
1,6-Hexanediol diacrylate (HDDA): A low-viscosity, difunctional monomer that enhances hardness, flexibility, and chemical resistance in cured materials.[8][9][10]
-
Bisphenol A ethoxylate diacrylate (BPAEDA): A crosslinker known for its thermal stability and reactivity, often used in high-performance applications.[11][12]
The general chemical structures of these crosslinkers are visualized below.
Physical and Chemical Properties
The choice of a diacrylate crosslinker significantly influences the processing and final properties of the polymer. The following table summarizes key physical and chemical properties of TGDA, PEGDA, HDDA, and BPAEDA.
| Property | This compound (TGDA) | Poly(ethylene glycol) diacrylate (PEGDA) | 1,6-Hexanediol diacrylate (HDDA) | Bisphenol A ethoxylate diacrylate (BPAEDA) |
| Molecular Weight | ~348.35 g/mol [13] | Varies (e.g., 250, 400, 700 Da)[6][14] | ~226.27 g/mol [9][10] | Varies (e.g., ~468, ~512 g/mol )[11][15] |
| Appearance | / | Colorless to pale yellow liquid[3] | Clear, colorless liquid[9] | Viscous liquid[11] |
| Density | ~1.237 g/mL at 25°C[13][16] | Varies with MW | ~1.01 g/cm³ at 25°C[9] | ~1.14 g/mL at 25°C[11] |
| Viscosity | / | Varies with MW | 10–15 mPa·s at 25°C[9] | / |
| Key Features | Biocompatible, hydrophilic, enhances mechanical properties.[1][5] | Biocompatible, hydrophilic, tunable properties based on MW.[3][7] | Low viscosity, fast curing, enhances hardness and chemical resistance.[8][17] | Good thermal stability, reactive.[11] |
Performance Comparison
A direct comparison of performance is essential for material selection. This section details the comparative performance based on experimental data found in the literature.
Mechanical Properties
The mechanical integrity of a crosslinked polymer is crucial for its intended application. TGDA has been shown to improve the ultimate tensile strength (UTS) and elastic modulus of bio-based resins for 3D printing.[5] PEGDA hydrogels offer tunable mechanical properties; for instance, blends of different molecular weight PEGDAs can achieve compressive moduli up to 1.7 MPa, suitable for tissue engineering applications like cartilage scaffolds.[6] The compressive modulus of PEGDA hydrogels can be increased by using lower molecular weight PEGDA, which leads to a higher crosslinking density.[6][18] HDDA is known to enhance the hardness and flexibility of cured materials.[9]
| Parameter | This compound (TGDA) | Poly(ethylene glycol) diacrylate (PEGDA) | 1,6-Hexanediol diacrylate (HDDA) | Bisphenol A ethoxylate diacrylate (BPAEDA) |
| Tensile Strength | Increases UTS in composites[5] | Tunable, dependent on MW and concentration | Enhances hardness[8] | Contributes to shape-memory properties |
| Compressive Modulus | / | Up to 1.7 MPa for blends[6] | / | / |
| Flexibility | / | Elasticity gained with higher MW chains[6] | Improves flexibility[9] | / |
Biocompatibility
For applications in drug delivery and tissue engineering, biocompatibility is non-negotiable. PEGDA is widely regarded for its cytocompatibility and non-toxic nature.[6][7] Studies have demonstrated high cell viability (around 80% at 20 wt% concentration) in PEGDA hydrogels.[6] TGDA is also considered biocompatible and is a candidate for biomedical applications like tissue engineering scaffolds.[1][5] However, it's important to note that the biocompatibility of any acrylate-based material can be affected by residual unreacted monomers, necessitating thorough post-fabrication processing.[19][20] Some acrylates, even those classified as biocompatible, can impair cell adhesion and proliferation if not fully cured.[20]
Degradation and Swelling Behavior
The degradation profile is critical for applications like controlled drug release and temporary tissue scaffolds. PEGDA hydrogels are biodegradable, with degradation primarily occurring through hydrolysis of the acrylate ester linkages.[18] The swelling and degradation rate of PEGDA hydrogels can be controlled by altering the molecular weight of the PEGDA precursor; higher molecular weight PEGDA leads to increased swelling and faster drug release.[14][18] The swelling capacity of hydrogels is also inversely related to the crosslinker concentration.[21]
Experimental Protocols
To aid researchers in their own comparative studies, a general experimental workflow for the characterization of diacrylate-crosslinked hydrogels is provided below.
Detailed Methodology: Hydrogel Formation and Swelling Analysis
-
Materials : Diacrylate crosslinker (e.g., TGDA, PEGDA), photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS).
-
Precursor Solution Preparation : Prepare a precursor solution by dissolving the diacrylate crosslinker and photoinitiator in PBS at a desired concentration (e.g., 20% w/v).
-
Photopolymerization : Pipette the precursor solution into a mold and expose it to UV light (e.g., 365 nm) for a specified duration to induce crosslinking and form the hydrogel.[18]
-
Swelling Ratio Measurement :
-
Record the initial weight of the hydrated hydrogel (W_wet).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved to get the dry weight (W_dry).
-
The swelling ratio is calculated as: (W_wet - W_dry) / W_dry.
-
Influence of Crosslinker on Application Performance
The choice of diacrylate crosslinker directly impacts the functionality of the final product, particularly in drug delivery systems. The crosslink density, governed by the crosslinker's molecular weight and concentration, controls the mesh size of the polymer network, which in turn dictates the diffusion rate of an encapsulated drug.
As illustrated, a higher crosslink density, often achieved with shorter-chain crosslinkers like low MW PEGDA or HDDA, results in a smaller mesh size and consequently, a slower, more sustained release of the encapsulated drug.[14][18] Conversely, longer-chain, more flexible crosslinkers like high MW PEGDA create a looser network, facilitating faster drug release.[14][18]
Conclusion
The selection of a diacrylate crosslinker is a multifaceted decision that requires careful consideration of the desired properties of the final polymer network.
-
This compound (TGDA) stands out as a promising biocompatible option, particularly for enhancing the mechanical properties of bio-resins.[5]
-
Poly(ethylene glycol) diacrylate (PEGDA) offers exceptional versatility and biocompatibility, with its properties being highly tunable through the selection of molecular weight, making it a gold standard for hydrogels in biomedical applications.[3][7]
-
1,6-Hexanediol diacrylate (HDDA) is an effective choice when mechanical strength, hardness, and rapid curing are primary concerns, especially in coatings and adhesives.[8][9]
-
Bisphenol A ethoxylate diacrylate (BPAEDA) provides high thermal stability, making it suitable for applications requiring robust performance under demanding conditions.[11]
Ultimately, the optimal diacrylate crosslinker will align with the specific performance requirements of the application, balancing mechanical integrity, biocompatibility, degradation kinetics, and processing characteristics. This guide provides a foundational framework and data to aid researchers in making an informed selection.
References
- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. "Contrasting acrylate versus methacrylate crosslinking reactions and th" by Chang Liu, John Tsavalas et al. [dc.engconfintl.org]
- 3. polysciences.com [polysciences.com]
- 4. polysciences.com [polysciences.com]
- 5. This compound | 60453-84-1 | Benchchem [benchchem.com]
- 6. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexanediol Diacrylate (HDDA) (CAS 13048-33) [lofrachemicals.com]
- 9. adakem.com [adakem.com]
- 10. 1,6-Hexanediol diacrylate - Wikipedia [en.wikipedia.org]
- 11. Bisphenol A ethoxylate diacrylate average Mn 512, EO/phenol 2 64401-02-1 [sigmaaldrich.com]
- 12. ETHOXYLATED (10) BISPHENOL A DIACRYLATE | 64401-02-1 [chemicalbook.com]
- 13. Cas 60453-84-1,GLYCEROL 1,3-DIGLYCEROLATE DIACRYLATE | lookchem [lookchem.com]
- 14. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bisphenol A ethoxylate diacrylate average Mn 468, EO/phenol 1.5, MEHQ 250ppm inhibitor 64401-02-1 [sigmaaldrich.com]
- 16. This compound|lookchem [lookchem.com]
- 17. specialchem.com [specialchem.com]
- 18. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Poly-(ethylene glycol)-diacrylate 3D-Printed Micro-Bioreactor for Direct Cell Biological Implant-Testing on the Developing Chicken Chorioallantois Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Class I Biocompatible DLP-Printed Acrylate Impairs Adhesion and Proliferation of Human Mesenchymal Stromal Cells in Indirect Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Chemical Structure of Synthesized Triglycerol Diacrylate Using NMR: A Comparative Guide
In the realm of polymer chemistry and materials science, the precise synthesis and structural verification of monomers are paramount for ensuring the desired properties of the final polymer. This guide provides a comprehensive comparison of Triglycerol Diacrylate (TGDA), a versatile crosslinking agent, with common alternatives. It outlines a detailed experimental protocol for its synthesis and subsequent structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by comparative data.
Introduction
This compound (TGDA) is a hydrophilic crosslinking agent increasingly utilized in the formulation of hydrogels, coatings, and adhesives due to its biocompatibility and tunable properties. Its structure, consisting of a triglycerol backbone with two terminal acrylate groups, allows for the formation of crosslinked networks upon polymerization. Accurate confirmation of this chemical structure is crucial to predict its reactivity and the mechanical properties of the resulting polymers. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.
Experimental Protocol
A representative method for the synthesis of this compound involves the direct esterification of triglycerol with acrylic acid.
Materials:
-
Triglycerol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A mixture of triglycerol (1 equivalent), acrylic acid (2.2 equivalents), p-toluenesulfonic acid (0.05 equivalents), and a small amount of hydroquinone is dissolved in toluene.
-
The reaction mixture is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
The synthesized this compound is characterized by ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: 10-20 mg of the purified product is dissolved in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
Workflow for Synthesis and Validation
Caption: Workflow of this compound Synthesis and NMR Validation.
Data Presentation and Comparison
The structural integrity of the synthesized this compound is confirmed by comparing its NMR data with expected chemical shifts and with data from commercially available alternatives like Glycerol dimethacrylate and Ethylene glycol diacrylate.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Vinyl Protons (=CH₂) | 5.8 - 6.4 | m |
| Vinyl Proton (-CH=) | ~6.1 | dd | |
| Polyglycerol Backbone | 3.4 - 4.3 | m | |
| Hydroxyl Protons (-OH) | Variable | br s | |
| Glycerol dimethacrylate | Vinyl Protons (=CH₂) | ~5.6, ~6.1 | s, s |
| Methyl Protons (-CH₃) | ~1.9 | s | |
| Glycerol Backbone | 3.8 - 4.4 | m | |
| Ethylene glycol diacrylate | Vinyl Protons (=CH₂) | 5.9 - 6.5 | m |
| Ethylene Protons (-CH₂-) | ~4.3 | s |
m = multiplet, dd = doublet of doublets, s = singlet, br s = broad singlet
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | Carbonyl (C=O) | ~166 |
| Vinyl (=CH₂) | ~128 | |
| Vinyl (=CH) | ~131 | |
| Polyglycerol Backbone | 60 - 80 | |
| Glycerol dimethacrylate | Carbonyl (C=O) | ~167 |
| Vinyl (=C<) | ~136 | |
| Vinyl (=CH₂) | ~126 | |
| Methyl (-CH₃) | ~18 | |
| Glycerol Backbone | 63 - 70 | |
| Ethylene glycol diacrylate | Carbonyl (C=O) | ~166 |
| Vinyl (=CH₂) | ~128 | |
| Vinyl (=CH) | ~131 | |
| Ethylene (-CH₂-) | ~63 |
Discussion of Results
The ¹H NMR spectrum of synthesized this compound is expected to show characteristic signals for the acrylate vinyl protons in the range of 5.8-6.4 ppm. The complex multiplet pattern in the 3.4-4.3 ppm region corresponds to the protons of the triglycerol backbone. The integration of the vinyl proton signals relative to the backbone proton signals should be consistent with the di-substituted structure.
In the ¹³C NMR spectrum, the presence of the carbonyl carbon signal around 166 ppm and the vinyl carbon signals at approximately 128 ppm and 131 ppm are indicative of the acrylate groups. The multiple signals in the 60-80 ppm region confirm the presence of the triglycerol backbone.
By comparing the NMR data of the synthesized product with that of alternatives, key structural differences can be highlighted. For instance, Glycerol dimethacrylate will show a characteristic methyl signal around 1.9 ppm in the ¹H NMR and around 18 ppm in the ¹³C NMR, which are absent in this compound. Ethylene glycol diacrylate will have a much simpler backbone signal pattern due to its symmetrical structure.
Conclusion
The combination of a well-defined synthesis protocol and thorough NMR analysis provides a robust method for validating the chemical structure of this compound. The comparative NMR data presented in this guide serves as a valuable reference for researchers to confirm the successful synthesis of this important crosslinking agent and to distinguish it from other commonly used diacrylates and dimethacrylates. This ensures the quality and reliability of the monomer for its intended applications in materials science and drug development.
Navigating Biocompatibility: An In Vitro Cytotoxicity Comparison of Triglycerol Diacrylate-Based Materials and Common Acrylate Alternatives
For researchers, scientists, and drug development professionals venturing into the use of polymerizable materials for biomedical applications, a thorough understanding of their biocompatibility is paramount. Triglycerol diacrylate (TGD), a glycerol-based monomer, has garnered interest for its potential in creating biocompatible materials. However, a comprehensive, publicly available dataset on its direct in vitro cytotoxicity is notably scarce. This guide provides a comparative assessment of TGD's known biocompatibility profile against well-characterized acrylate alternatives, supported by available experimental data and detailed methodologies for in vitro cytotoxicity evaluation.
While specific quantitative cytotoxicity data such as IC50 values for this compound (also referred to as Glycerol 1,3-diglycerolate diacrylate or GDD) are not readily found in peer-reviewed literature, studies have indicated its suitability for biomedical applications, suggesting a favorable biocompatibility profile. For instance, research on GDD-grafted poly(3-hydroxyoctanoate) (GDD-g-PHO) copolymers has shown that the presence of GDD enhances the biocompatibility of the material, as evidenced by improved growth of Chinese hamster ovary cells in vitro.[1] This suggests that TGD itself is not acutely cytotoxic and may be a promising component in the formulation of biocompatible materials.
In contrast, extensive research has been conducted on the in vitro cytotoxicity of other commonly used diacrylate and dimethacrylate monomers in biomedical, particularly dental, applications. Materials such as Triethylene glycol dimethacrylate (TEGDMA), Bisphenol A-glycidyl methacrylate (BisGMA), and Tripropylene glycol diacrylate (TPGDA) serve as important benchmarks for assessing the cytotoxic potential of new monomers like TGD.
Comparative Cytotoxicity Data of Acrylate Monomers
To provide a quantitative perspective, the following table summarizes the in vitro cytotoxicity of common acrylate and methacrylate monomers, which are often used in similar applications as TGD. It is important to note that cytotoxicity can vary significantly depending on the cell type, exposure time, and the specific assay used.
| Monomer/Material | Cell Type | Assay | Key Findings | Reference |
| Tripropylene glycol diacrylate (TPGDA) | Normal Human Epidermal Keratinocytes (NHEK) | Viability Assay | ID50 ≈ 0.1 µmol/cm² | [2] |
| Normal Human Dermal Fibroblasts (NHDF) | Viability Assay | More cytotoxic (≈100x) than Ethyl Acrylate (EA) | [2] | |
| Normal Human Bronchial Epithelium (NHBE) | Viability Assay | More cytotoxic (≈100x) than Ethyl Acrylate (EA) | [2] | |
| Triethylene glycol dimethacrylate (TEGDMA) | Murine Macrophage (RAW264.7) | Not Specified | Cytotoxic and genotoxic in a concentration- and time-dependent manner | [3] |
| Various Dental Resin Monomers | 3T3 cells, human gingival, pulp, and periodontal ligament fibroblasts | Not Specified | ED50 values ranged from 0.06 to > 5 mM. Bis-GMA and UDMA showed severe cytotoxic effects. | [4] |
Experimental Protocols for In Vitro Cytotoxicity Assessment
Standardized protocols are crucial for the reliable evaluation of the cytotoxic potential of biomaterials. The following are detailed methodologies for common in vitro cytotoxicity assays, based on ISO 10993-5 standards and prevalent in the scientific literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, human primary fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the TGD-based material according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium at 37°C for 24-72 hours.
-
Cell Treatment: Remove the culture medium from the wells and replace it with various concentrations of the material extract. Include a positive control (e.g., sodium lauryl sulfate) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizing Experimental Workflows and Relationships
To further clarify the processes and concepts involved in cytotoxicity assessment, the following diagrams are provided.
Caption: A typical workflow for in vitro cytotoxicity assessment of biomaterials.
Caption: A conceptual diagram of potential signaling pathways in monomer-induced cytotoxicity.
References
- 1. Graft copolymerization of glycerol 1,3-diglycerolate diacrylate onto poly(3-hydroxyoctanoate) to improve physical properties and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 35 dental resin composite monomers/additives in permanent 3T3 and three human primary fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Hydrolytic Stability of Triglycerol Diacrylate Networks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term hydrolytic stability of Triglycerol diacrylate (TGD) networks against two commonly used alternatives: Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA). The long-term stability of hydrogel networks is a critical parameter for applications in drug delivery, tissue engineering, and biomedical devices, as it dictates the material's degradation profile and, consequently, its performance over time.
Executive Summary
This compound (TGD) is a trifunctional monomer capable of forming crosslinked hydrogel networks. Its structure, featuring a glycerol backbone with diacrylate functional groups, contains ester linkages that are susceptible to hydrolysis. While TGD is emerging as a valuable material in biomedical applications, a significant knowledge gap exists regarding its long-term hydrolytic stability. In contrast, the degradation profiles of PEGDA and GelMA have been more extensively studied. This guide summarizes the available data, highlights the current limitations in the literature for TGD, and provides detailed experimental protocols for evaluating hydrolytic stability.
Comparison of Hydrolytic Stability: TGD vs. Alternatives
The following table summarizes the available quantitative data on the long-term hydrolytic stability of TGD, PEGDA, and GelMA networks under in vitro physiological conditions (Phosphate Buffered Saline [PBS] at 37°C). It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies.
| Parameter | This compound (TGD) | Poly(ethylene glycol) diacrylate (PEGDA) | Gelatin Methacryloyl (GelMA) |
| Mass Loss | No long-term data available in the literature. | Significant mass loss observed over several weeks. A 20 kDa PEGDA hydrogel (10 wt%) fully dissolved in < 4 weeks[1]. | Slower degradation compared to enzymatic conditions. In PBS without enzymes, significant degradation can occur within 7 days[2]. |
| Swelling Ratio | No long-term data available in the literature. | Swelling ratio increases over time, indicating network breakdown. For a 10 kDa PEGDA hydrogel (10 wt%), the swelling ratio increased by approximately 8% per week in an in vivo model over 12 weeks[3]. Bulk gels showed no significant change in swelling ratio over 3 weeks in PBS at various pH values[4]. | Swelling can be influenced by the degree of methacryloylation and concentration. Generally considered to have a slower swelling profile in the absence of enzymes. |
| Mechanical Properties | No long-term data available in the literature. | Compressive modulus decreases as hydrolysis proceeds. A 10 kDa PEGDA hydrogel (10 wt%) showed a decrease in modulus of approximately 6% per week in an in vivo model over 12 weeks[3]. | Generally maintains structural integrity for longer periods in the absence of enzymatic degradation. Stable for at least 4 weeks in a rat model[5]. |
| Degradation Mechanism | Primarily through hydrolysis of the ester linkages in the acrylate groups. | Primarily through hydrolysis of the ester linkages in the acrylate groups[3]. | Primarily by enzymatic degradation due to the presence of matrix metalloproteinase (MMP) sensitive sites in the gelatin backbone. Hydrolytic degradation of the methacrylate and methacrylamide groups also occurs, but at a slower rate[2]. |
Key Observation: There is a clear lack of published long-term hydrolytic stability data for this compound networks. This represents a critical area for future research to fully assess its potential for applications requiring predictable, long-term performance.
Experimental Protocols for Evaluating Hydrolytic Stability
To facilitate standardized and reproducible evaluation of hydrogel stability, the following detailed protocols are provided for key experimental assays.
Mass Loss Measurement
This protocol determines the loss of mass from the hydrogel network over time due to the leaching of degraded fragments.
Materials:
-
Lyophilizer (Freeze-dryer)
-
Analytical balance (accurate to 0.01 mg)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Conical tubes or multi-well plates
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.
-
Initial Dry Weight (Wd,initial): Lyophilize a subset of the hydrogels (n ≥ 3) to a constant weight and record this as the initial dry weight.
-
Degradation Study:
-
Place each pre-weighed, non-lyophilized hydrogel sample into an individual tube or well containing a sufficient volume of PBS (e.g., 5 mL for a 100 µL gel) to ensure complete immersion.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28, 56, and 84 days), remove a set of samples (n ≥ 3) from the incubator.
-
Carefully remove the hydrogel from the PBS and gently blot the surface with a lint-free wipe to remove excess surface water.
-
-
Final Dry Weight (Wd,final): Lyophilize the retrieved hydrogel samples to a constant weight and record this as the final dry weight at that time point.
-
Calculation:
-
Mass Loss (%) = [(Wd,initial - Wd,final) / Wd,initial] x 100
-
Swelling Ratio Determination
This protocol measures the change in the hydrogel's ability to absorb and retain water, which typically increases as the network degrades and the crosslink density decreases.
Materials:
-
Analytical balance
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Lint-free wipes
Procedure:
-
Sample Preparation: Use the same set of hydrogel samples from the mass loss study before lyophilization at each time point.
-
Swollen Weight (Ws): At each time point, after removing the hydrogel from the PBS, gently blot the surface and immediately weigh the sample to obtain the swollen weight.
-
Dry Weight (Wd): After weighing the swollen gel, proceed to lyophilize it as described in the mass loss protocol to obtain the dry weight.
-
Calculation:
-
Swelling Ratio (Q) = Ws / Wd
-
Mechanical Property Analysis (Compressive Modulus)
This protocol assesses the change in the mechanical integrity of the hydrogel during degradation.
Materials:
-
Mechanical testing system (e.g., universal testing machine or dynamic mechanical analyzer) with a compression platen
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator set to 37°C
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples with a defined aspect ratio (e.g., height equal to diameter).
-
Degradation Study:
-
Immerse the hydrogels in PBS at 37°C as described in the mass loss protocol.
-
At each time point, remove a set of samples (n ≥ 3) for testing.
-
-
Compression Test:
-
Ensure the hydrogel is fully hydrated and at a controlled temperature (e.g., room temperature or 37°C) during testing.
-
Place the hydrogel sample between the parallel compression platens of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).
-
Record the resulting stress-strain curve.
-
-
Calculation:
-
The compressive modulus (Young's Modulus, E) is determined from the initial linear region of the stress-strain curve (typically between 5-15% strain).
-
Experimental Workflow for Hydrolytic Stability Evaluation
The following diagram illustrates a comprehensive workflow for assessing the long-term hydrolytic stability of a hydrogel network.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Gelatin methacryloyl is a slow degrading material allowing vascularization and long-term use in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Triglycerol Diacrylate and Established Biomaterials for Tissue Engineering
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of biomedical research, the choice of biomaterial is critical to the success of tissue engineering and drug delivery applications. This guide provides a comprehensive in vivo performance comparison of Triglycerol diacrylate (TGDA), an emerging biomaterial, against established materials: Polylactic acid (PLA), Polycaprolactone (PCL), and Poly(ethylene glycol) diacrylate (PEGDA). This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of biocompatibility, degradation, tissue integration, and mechanical properties, supported by experimental data and methodologies.
Executive Summary
This compound (TGDA) is gaining attention for its potential in biomedical applications, attributed to its biocompatibility and tunable properties. This guide synthesizes available in vivo data to benchmark TGDA's performance against the widely used biomaterials PLA, PCL, and PEGDA. While direct comparative in vivo studies are limited, this guide draws upon research on individual materials and similar glycerol-based polymers to provide a valuable comparative perspective.
Comparative In Vivo Performance
Biocompatibility and Inflammatory Response
The initial tissue response to an implanted biomaterial is a critical determinant of its long-term success. An ideal biomaterial should elicit a minimal inflammatory response, allowing for proper tissue integration.
This compound (TGDA): As a glycerol-based polymer, TGDA is anticipated to exhibit good biocompatibility. Studies on similar glycerol-based polymers have demonstrated their non-toxic nature and minimal inflammatory response in vivo. For instance, poly(glycerol-co-sebacic acid) implants have been shown to be completely absorbed in rats with the restoration of normal tissue architecture.[1] The inflammatory response to TGDA is expected to be influenced by its crosslinking density and the release of any unreacted monomers.
Established Biomaterials:
-
PLA: Generally considered biocompatible, PLA degradation products, primarily lactic acid, can create an acidic microenvironment, potentially leading to a localized inflammatory response.[2]
-
PCL: Known for its excellent biocompatibility and low inflammatory potential, PCL is widely used in long-term implantable devices.[3]
-
PEGDA: PEGDA hydrogels are recognized for their biocompatibility and ability to resist protein adsorption, which minimizes the foreign body response.[4][5] However, the degree of crosslinking and the presence of unreacted acrylate groups can influence the inflammatory cascade.[6]
Table 1: Comparative Biocompatibility and Inflammatory Response
| Biomaterial | Biocompatibility | Inflammatory Response | Key Considerations |
| TGDA | Expected to be high (based on glycerol backbone) | Anticipated to be low, dependent on purity and crosslinking | Further in vivo studies are needed for direct evidence. |
| PLA | Good | Can be moderate due to acidic degradation byproducts | Degradation rate influences the intensity of the inflammatory response. |
| PCL | Excellent | Minimal | Slow degradation contributes to a prolonged stable interface with tissue. |
| PEGDA | Excellent | Minimal, but can be influenced by crosslinking density | "Blank slate" nature allows for modification to modulate cellular response. |
In Vivo Degradation
The degradation profile of a biomaterial is crucial for its intended application, whether it be for temporary support during tissue regeneration or for long-term implantation.
This compound (TGDA): The degradation of TGDA in vivo is expected to occur via hydrolysis of its ester bonds. The degradation rate can be tailored by adjusting the crosslinking density. As a glycerol-based polymer, its degradation byproducts are anticipated to be biocompatible and easily metabolized.
Established Biomaterials:
-
PLA: Degrades through hydrolysis of its ester linkages. The degradation rate can be controlled by altering its molecular weight and crystallinity, ranging from months to years.[7]
-
PCL: Exhibits a much slower degradation rate compared to PLA, typically taking several years for complete resorption in vivo.[8]
-
PEGDA: The in vivo degradation of PEGDA hydrogels is primarily due to the hydrolysis of the acrylate ester end groups.[6][9][10] The degradation rate is influenced by the molecular weight of the PEG precursor and the crosslinking density.
Table 2: Comparative In Vivo Degradation Characteristics
| Biomaterial | Degradation Mechanism | Degradation Rate | Key Considerations |
| TGDA | Hydrolysis of ester bonds | Tunable (expected) | Rate will depend on crosslinking density and enzyme activity. |
| PLA | Hydrolysis of ester bonds | Months to years | Amorphous PLA degrades faster than crystalline PLA. |
| PCL | Hydrolysis of ester bonds | Very slow (years) | Suitable for long-term applications. |
| PEGDA | Hydrolysis of acrylate esters | Tunable (weeks to months) | Amide-based crosslinkers can be used to create more stable networks. |
Tissue Integration and Vascularization
Effective tissue integration and the formation of a vascular network are vital for the success of tissue-engineered constructs.
This compound (TGDA): The porous structure of TGDA scaffolds can be controlled during fabrication to facilitate cell infiltration and nutrient transport, which are essential for tissue integration and vascularization. The biocompatible nature of glycerol is expected to promote a favorable environment for these processes.
Established Biomaterials:
-
PLA and PCL: Both have been extensively used to create porous scaffolds that support tissue ingrowth and vascularization. The surface properties and pore architecture of these scaffolds play a significant role in guiding cellular behavior.
-
PEGDA: While inherently bio-inert, PEGDA hydrogels can be modified with cell-adhesive ligands (e.g., RGD peptides) to promote cell attachment and tissue integration. The high water content and porous nature of PEGDA hydrogels can also support nutrient diffusion.
In Vivo Mechanical Properties
The mechanical properties of a biomaterial scaffold should ideally match those of the surrounding tissue to ensure proper function and to avoid stress shielding.
This compound (TGDA): The mechanical properties of TGDA-based materials are highly tunable through the degree of crosslinking. This allows for the fabrication of materials with a wide range of stiffness, from soft hydrogels to more rigid constructs. A study on a composite containing TGDA showed that its addition increased both the ultimate tensile strength and elastic modulus.[11]
Established Biomaterials:
-
PLA: Possesses high mechanical strength and stiffness, making it suitable for load-bearing applications.
-
PCL: Is more flexible and has a lower modulus than PLA, making it suitable for soft tissue engineering.
-
PEGDA: The mechanical properties of PEGDA hydrogels can be precisely controlled by varying the polymer concentration and molecular weight, with compressive moduli ranging from that of soft tissues to cartilage.[12][13][14]
Table 3: Comparative In Vivo Mechanical Properties
| Biomaterial | Mechanical Properties | Tunability | Key Considerations |
| TGDA | Tunable (soft to rigid) | High | Can be tailored for specific tissue applications. |
| PLA | High strength, high modulus | Moderate | Can be brittle. |
| PCL | Flexible, lower modulus | Moderate | Suitable for applications requiring elasticity. |
| PEGDA | Widely tunable (soft to stiff) | High | Properties are highly dependent on formulation. |
Experimental Protocols
Subcutaneous Implantation of Biomaterial Scaffolds in a Rat Model
This protocol provides a general framework for assessing the in vivo biocompatibility of biomaterials. Specific parameters may need to be adjusted based on the material and the research question.
-
Scaffold Preparation: Fabricate sterile scaffolds of the desired biomaterial (TGDA, PLA, PCL, or PEGDA) with defined dimensions and porosity.
-
Animal Model: Use adult male Sprague-Dawley rats. Anesthetize the animals following approved institutional protocols.
-
Surgical Procedure: Create a subcutaneous pocket on the dorsal side of the rat. Implant the sterile scaffold into the pocket. Close the incision with sutures.[3][9]
-
Post-operative Care: Monitor the animals for any signs of adverse reactions. Administer analgesics as required.
-
Explantation and Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue.
-
Histological Analysis: Fix the explanted tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess the inflammatory response and tissue integration. Masson's trichrome staining can be used to evaluate fibrous capsule formation.
-
Immunohistochemistry: Perform immunohistochemical staining for specific cell markers (e.g., CD68 for macrophages) to further characterize the inflammatory infiltrate.
Signaling Pathways in Biomaterial Response
The host response to implanted biomaterials is a complex process involving a cascade of signaling pathways. The initial interaction of proteins with the material surface triggers the innate immune system, leading to the recruitment of inflammatory cells, primarily macrophages.
Caption: General signaling cascade of the foreign body response to an implanted biomaterial.
The polarization of macrophages into pro-inflammatory (M1) or pro-resolving (M2) phenotypes is a key determinant of the ultimate fate of the implant. The surface chemistry, topography, and degradation products of the biomaterial all play a role in modulating this response. For triglyceride-based materials, their degradation products may influence inflammatory signaling pathways, but further research is needed to elucidate the specific mechanisms.
Experimental Workflow for Comparative In Vivo Assessment
A systematic approach is necessary to obtain reliable comparative data on the in vivo performance of different biomaterials.
Caption: Workflow for the comparative in vivo evaluation of different biomaterial scaffolds.
Conclusion
This compound holds promise as a versatile biomaterial for tissue engineering applications. Based on the available data for similar glycerol-based polymers, TGDA is expected to exhibit excellent biocompatibility and tunable degradation and mechanical properties. However, direct comparative in vivo studies with established biomaterials like PLA, PCL, and PEGDA are necessary to fully elucidate its performance characteristics. The experimental framework and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the selection of biomaterials for their specific applications and to guide future research in this area.
References
- 1. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Poly (Glycerol Sebacate)-Based Bio-Artificial Multiporous Matrix for Bone Regeneration [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of the in vivo degradation mechanism of PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]
- 10. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Triglycerol Diacrylate Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials like Triglycerol diacrylate (TGDA) is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of four common analytical techniques for determining the purity of TGDA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
While "technical grade" purity is often cited by commercial suppliers, a thorough understanding and cross-validation of analytical methods are essential for rigorous quality control. This guide outlines the experimental protocols for each technique and presents a comparative summary of their capabilities in assessing TGDA purity.
Comparison of Analytical Techniques for this compound Purity
| Analytical Technique | Principle of Detection | Information Provided | Potential Impurities Detected | Quantitative Capability |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance. | Purity of the main component, presence of unreacted starting materials and byproducts with UV chromophores. | Unreacted acrylic acid, monoacrylates, other acrylated oligomers, degradation products. | High |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities. | Residual solvents, unreacted glycerol, acrylic acid, and low molecular weight byproducts. | High |
| ¹H NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information on molecular structure. | Structural confirmation, identification of functional groups, and quantification of the main component and impurities with distinct proton signals. | Isomers, unreacted starting materials, byproducts with unique proton environments. | High |
| FTIR | Absorption of infrared radiation by molecular vibrations, identifying functional groups. | Presence of characteristic functional groups (e.g., C=C, C=O, O-H). Can be used for semi-quantitative analysis of known impurities. | Changes in the relative intensity of acrylate and hydroxyl group absorptions can indicate impurity presence. | Semi-quantitative |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify impurities with UV absorbance.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 50:50 (Acetonitrile:Water) and increasing to 100% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified using external standards if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Methodology:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard method.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and determine its purity by quantifying the main component against a certified internal standard.
Methodology:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.
-
Quantification: Calculate the purity of this compound by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound and to semi-quantitatively assess purity by monitoring the relative intensities of key vibrational bands.
Methodology:
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: Apply a small drop of the this compound sample directly onto the ATR crystal.
-
Analysis: Identify the characteristic absorption bands for the acrylate group (C=C stretch around 1635 cm⁻¹ and C=O stretch around 1725 cm⁻¹) and the hydroxyl group (O-H stretch, broad band around 3400 cm⁻¹). The presence of significant unreacted glycerol or monoacrylate would be indicated by a relatively strong hydroxyl peak. Purity can be estimated by creating a calibration curve based on the ratio of the acrylate peak area to the hydroxyl peak area for standards of known purity.
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of this compound purity using the described analytical techniques.
Conclusion
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of this compound purity. While HPLC and GC-MS are powerful for separating and quantifying impurities, NMR offers absolute purity determination and structural confirmation. FTIR serves as a rapid, semi-quantitative screening tool. Cross-validating the results from these different analytical methods ensures a high degree of confidence in the quality of this compound, which is paramount for its application in research, development, and manufacturing. The choice of which method or combination of methods to use will depend on the specific requirements of the application, the potential impurities of concern, and the available instrumentation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Triglycerol Diacrylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. Triglycerol diacrylate, a reactive acrylate monomer, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by a qualified safety officer.[1] The following principles form the basis of a robust chemical waste management program:
-
Segregation: Incompatible hazardous wastes must be stored separately to prevent dangerous reactions.[1] For instance, acids and bases should not be stored together.[2][3]
-
Containment: Hazardous waste must be stored in clearly labeled, sealed, and compatible containers to prevent leaks and spills.[3][4] Secondary containment, capable of holding 110% of the primary container's volume, is a crucial safety measure.[2]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, associated hazards (e.g., flammable, corrosive, toxic), and the date the container became full.[4]
-
Accumulation Time: Laboratories are typically allowed to accumulate hazardous waste for a specified period, often up to 90 days, before it must be collected by a licensed disposal facility.[2][3]
Disposal Procedures for this compound
Due to its reactive nature and potential for causing skin and eye irritation, this compound should not be disposed of down the drain or in regular trash.[5][6][7] The primary method for disposal is through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Container Selection: Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are often suitable. The container must have a secure, leak-proof lid.[3][4]
-
Waste Collection:
-
Liquid Waste: Carefully pour the liquid this compound waste into the designated hazardous waste container. Do not fill the container to more than 90% of its capacity to allow for expansion.[3]
-
Contaminated Solids: Any materials contaminated with this compound, such as gloves, absorbent pads, or paper towels, should be collected in a separate, clearly labeled, and sealed plastic bag.[2]
-
-
Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and any other components of the waste stream. Indicate the hazards, such as "Irritant" and "Sensitizer."[8][9]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be under the control of the laboratory personnel and away from ignition sources. Ensure the container is in a secondary containment tray.
-
Disposal Request: Once the container is full or the accumulation time limit is approaching, request a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Small Quantity Disposal Considerations
For very small quantities of leftover monomer (e.g., a few milliliters in a dappen dish), an alternative disposal method may be permissible, though this should be verified with your institution's safety protocols. This method involves polymerizing the monomer to a solid, less reactive state.
Experimental Protocol for Small-Scale Polymerization:
-
In a well-ventilated fume hood, add an equal amount of a suitable polymer powder (if compatible and known to initiate polymerization of the diacrylate) to the small amount of liquid this compound.
-
Mix the components thoroughly until a solid or semi-solid mass is formed. Be aware that this reaction can be exothermic and generate heat.[5]
-
Allow the hardened material to cool completely.
-
The resulting solid can then be collected as chemically contaminated solid waste.[2] Place it in a sealed plastic bag and label it appropriately for hazardous waste disposal.
Never mix large quantities of monomer and polymer for disposal, as the exothermic reaction can become dangerously hot. [5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Up to 90 days | [2][3] |
| Maximum Accumulation Quantity | Up to 55 gallons of an individual hazardous waste | [2] |
| Container Fill Limit | No more than 90% of the container's capacity | [3] |
| Secondary Containment Volume | 110% of the primary container's volume | [2] |
| pH for Drain Disposal (Not for Acrylates) | Between 5.0 and 12.5 (for specific, approved aqueous solutions) | [4] |
References
- 1. vumc.org [vumc.org]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nailknowledge.org [nailknowledge.org]
- 6. nailknowledge.org [nailknowledge.org]
- 7. Glycerol 1,3-Dimethacrylate MSDS/SDS | Supplier & Distributor [pt.ascent-acrylate.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scipoly.com [scipoly.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triglycerol Diacrylate
Essential safety protocols and logistical plans for the use of Triglycerol diacrylate in laboratory settings.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a corrosive compound that requires careful management. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any potential vapors or mists.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to severe burns and allergic reactions.[1] |
| Body Protection | A complete chemical-resistant suit and boots. | Provides full-body protection from accidental spills or splashes.[1] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | Necessary in areas with inadequate ventilation or when vapors or mists may be generated.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or wear before use.
Handling:
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding any splashing. Use appropriate tools for transfer.
-
Container Management: Keep the container tightly closed when not in use.[1] If a container is opened, it must be carefully resealed and stored upright to prevent leakage.[1]
Storage:
-
Location: Store this compound in a dry, well-ventilated place.[1]
-
Temperature: The recommended storage temperature is 2-8°C.[1]
-
Container Integrity: Ensure containers are suitable and remain closed during storage.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.
-
Container Type: Use a suitable, closed container for waste storage.[1]
Disposal Procedure:
-
Inert Absorbent: For liquid waste, soak it up with an inert absorbent material.[1]
-
Hazardous Waste Disposal: All this compound waste is considered hazardous and must be disposed of through an approved hazardous waste management program. Do not let the product enter drains.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Emergency Procedures: Chemical Spill Response
In the event of a this compound spill, a swift and organized response is critical to contain the situation and prevent exposure.
Caption: Workflow for handling a this compound spill.
Detailed Spill Response Steps:
-
Alert Personnel & Evacuate Area: Immediately alert others in the vicinity of the spill. Evacuate personnel to a safe area.[1]
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before approaching the spill, put on the full complement of recommended PPE.
-
Contain the Spill: Prevent the spread of the liquid by creating a dike around the spill using an inert absorbent material.[1]
-
Absorb the Spilled Material: Soak up the this compound with an inert absorbent.[1]
-
Collect and Containerize Waste: Carefully collect the absorbed material and place it in a suitable, closed container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose of Hazardous Waste: Arrange for the disposal of the hazardous waste container through the facility's approved waste management program.
-
Report the Incident: Report the spill to the appropriate laboratory supervisor and safety officer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
